N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
Description
Properties
IUPAC Name |
tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLOVSBVBGNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350809 | |
| Record name | N-Boc-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18303-04-3 | |
| Record name | N-Boc-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide for Researchers and Drug Development Professionals
An authoritative guide on the chemical properties, synthesis, and reactivity of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, a versatile reagent in modern organic synthesis.
This compound, also known as Boc-tosylamide, is a white crystalline solid that serves as a cornerstone reagent in contemporary organic chemistry. Its utility primarily stems from its role as a stable and readily cleavable protecting group for primary and secondary amines. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and deprotection, and its application in significant synthetic transformations.
Core Chemical and Physical Properties
This compound is characterized by its stability under a range of conditions, making it a reliable component in multi-step synthetic sequences. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇NO₄S | [1][2][3] |
| Molecular Weight | 271.33 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | [1][2] |
| Melting Point | 121-123 °C | [1][4][5] |
| Solubility | Soluble in chloroform (25 mg/mL) | [5][6] |
| pKa (predicted) | 4.84 ± 0.10 | [4] |
| Storage | Store at room temperature in a dry, sealed container | [1][4] |
Synthesis of this compound
The most common method for the preparation of this compound involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonamide (1 equivalent) in the chosen solvent (e.g., dichloromethane or THF).
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. The addition of a catalytic amount of DMAP can accelerate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound Undefined 18303-04-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (CAS 18303-04-3): Synthesis, Mechanisms, and Applications in Modern Organic Chemistry
Executive Summary: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as Boc-tosylamide, is a versatile and highly stable crystalline solid that serves as a cornerstone reagent in modern organic synthesis.[1][2] Its primary utility lies in its function as an efficient agent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, a critical step in the multi-step synthesis of pharmaceuticals and complex organic molecules.[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a mechanistic exploration of its key applications, tailored for researchers, chemists, and professionals in drug development.
Section 1: Core Characteristics and Structural Significance
This compound (CAS 18303-04-3) is a white crystalline powder with a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol .[1][2] Its structure is unique, featuring both a robust p-toluenesulfonyl (tosyl) group and an acid-labile tert-butoxycarbonyl (Boc) group attached to the same nitrogen atom. This dual functionality is the source of its synthetic utility.
-
The Boc Group: This group is one of the most common protecting groups for amines in organic chemistry.[3][4] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its clean removal under mild acidic conditions.[3][4]
-
The Tosyl Group: The electron-withdrawing nature of the tosyl group makes the amide proton acidic and facilitates its removal, while also activating the adjacent Boc group for transfer.
This combination renders the molecule an excellent electrophilic source of "Boc+", enabling the efficient protection of various primary and secondary amines.
Section 2: Physicochemical & Spectroscopic Profile
A clear understanding of the compound's physical and spectroscopic properties is essential for its effective use and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 18303-04-3 | [1][5] |
| Molecular Formula | C12H17NO4S | [1] |
| Molecular Weight | 271.33 g/mol | [1][5] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 121-123 °C | [1][2][5] |
| Solubility | Soluble in chloroform (25 mg/mL), dichloromethane, THF, and other common organic solvents.[5] | [5] |
| Storage | Store at room temperature, sealed in a dry environment.[1][6] | [1][6] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the tosyl ring (a singlet around 2.4 ppm), and the aromatic protons of the tosyl group (two doublets in the 7.2-8.0 ppm region).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary carbon and methyls of the Boc group, the methyl and aromatic carbons of the tosyl group, and the carbonyl carbon.
-
FTIR: The infrared spectrum will exhibit strong absorption bands for the C=O stretching of the carbamate and the S=O stretching of the sulfonamide group.
Section 3: Synthesis of this compound
The reagent is readily synthesized in the laboratory from commercially available starting materials. The most common preparation involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc anhydride).[2]
Reaction Principle: The synthesis is a nucleophilic acyl substitution. The nitrogen of p-toluenesulfonamide, often deprotonated by a base to enhance its nucleophilicity, attacks one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate displaces a tert-butoxycarbonate leaving group, which decomposes to tert-butanol and carbon dioxide.
Caption: Synthesis of Boc-TsN via acylation of p-toluenesulfonamide.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical procedure for synthesizing this compound.
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonamide (1.0 eq) in the chosen solvent (e.g., DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield the pure product as a white solid.
-
-
Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and ¹³C NMR spectra.
Causality Insights:
-
Why a base? A base like DMAP or Et₃N is used to deprotonate the sulfonamide, increasing its nucleophilicity and accelerating the reaction with the Boc anhydride electrophile.
-
Why an acidic wash? The 1M HCl wash is crucial to remove any unreacted basic catalyst (DMAP/Et₃N).
-
Why a basic wash? The NaHCO₃ wash removes any acidic byproducts, such as p-toluenesulfonic acid that might form from trace hydrolysis.
Section 4: Core Application: Amine Protection
The primary application of this compound is for the Boc-protection of primary and secondary amines. It serves as an alternative to the more common Boc anhydride, particularly in specific research contexts.
Mechanistic Rationale: The reagent functions as an electrophilic "Boc" source. The amine nucleophile attacks the carbonyl carbon of the Boc group. The highly stable p-toluenesulfonamide anion is an excellent leaving group, driving the reaction forward.
Caption: Mechanism of amine protection using Boc-TsN.
Experimental Protocol: General Boc-Protection of an Amine
Procedure:
-
Setup: Dissolve the amine substrate (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent like DMF or THF.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine.[7]
-
Reaction: Stir the suspension at room temperature. Monitor the reaction's completion by TLC.[7]
-
Workup:
-
Once complete, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.[7]
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Purification: Filter and concentrate the solution in vacuo. The crude product can be purified via silica gel column chromatography to afford the pure N-Boc protected amine.
Self-Validation: The success of the protection can be confirmed by comparing the NMR spectra of the starting material and the product. The appearance of a large singlet at ~1.4 ppm (for the 9 protons of the Boc group) and a downfield shift of the protons adjacent to the nitrogen are clear indicators of a successful reaction.
Section 5: Advanced Applications & Other Reactions
Beyond simple amine protection, this compound is a valuable reagent in more complex transformations.
-
Mitsunobu Reactions: It can be directly coupled with primary and secondary alcohols under Mitsunobu conditions (using reagents like triphenylphosphine and DIAD/DEAD) to provide sulfonyl-protected amines.[8][9][10] This offers a direct route from alcohols to protected amines.
-
Precursor for Other Reagents: It is used in the preparation of enyne amides, which are precursors for the powerful Pauson-Khand reaction used to construct cyclopentenone rings, a common motif in natural products.[8][11]
Section 6: Safety, Handling, and Storage
While not classified as a hazardous substance under GHS, standard laboratory precautions should always be observed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1][6] The compound is stable under ambient conditions.[11]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Section 7: Conclusion
This compound is a highly effective and versatile reagent in the synthetic chemist's toolkit. Its stability, ease of synthesis, and predictable reactivity make it an invaluable tool for the crucial task of amine protection. Its utility in Mitsunobu reactions and as a precursor for other complex synthetic transformations further underscores its importance in the fields of pharmaceutical development, medicinal chemistry, and fine chemical synthesis.[1][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. This compound Undefined 18303-04-3 [sigmaaldrich.com]
- 6. This compound CAS#: 18303-04-3 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 18303-04-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
N-Boc-p-toluenesulfonamide: A Technical Guide to Structure, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as N-Boc-p-toluenesulfonamide, is a versatile and widely used reagent in modern organic synthesis. Its unique structure, featuring a p-toluenesulfonyl (tosyl) group and a tert-butoxycarbonyl (Boc) protecting group on the same nitrogen atom, makes it an excellent electrophilic amine source. This white crystalline solid serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1]
This guide provides an in-depth overview of the structure, synthesis, and key applications of N-Boc-p-toluenesulfonamide, with a focus on providing actionable experimental data and procedural insights for laboratory professionals. Its primary utility is demonstrated in reactions such as the Mitsunobu and Pauson-Khand reactions, where it enables the efficient formation of C-N bonds.[1][2]
Structure and Physicochemical Properties
N-Boc-p-toluenesulfonamide is a stable, solid compound under standard laboratory conditions. Its structure combines the robust tosyl group with the acid-labile Boc group, allowing for sequential and orthogonal deprotection strategies in multi-step syntheses.
Chemical Structure:
-
IUPAC Name: tert-butyl N-[(4-methylphenyl)sulfonyl]carbamate
-
Linear Formula: CH₃C₆H₄SO₂NHCO₂C(CH₃)₃[3]
-
SMILES: Cc1ccc(cc1)S(=O)(=O)NC(=O)OC(C)(C)C[3]
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 18303-04-3 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₄S | [2] |
| Molecular Weight | 271.33 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 121-123 °C (lit.) | [2][3] |
| Solubility | Soluble in chloroform (25 mg/mL), ethyl acetate, and dichloromethane. | [2][3] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis of N-Boc-p-toluenesulfonamide
The most common and efficient method for the preparation of N-Boc-p-toluenesulfonamide is the N-acylation of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), in an aprotic solvent.
Reaction Scheme
p-Toluenesulfonamide + Di-tert-butyl dicarbonate ---(DMAP, Solvent)---> N-Boc-p-toluenesulfonamide
Representative Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
-
Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add p-toluenesulfonamide (10.0 g, 58.4 mmol, 1.0 equiv.).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.
-
Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (14.0 g, 64.2 mmol, 1.1 equiv.) followed by 4-(Dimethylamino)pyridine (DMAP) (0.71 g, 5.8 mmol, 0.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-Boc-p-toluenesulfonamide as a pure white crystalline solid.
Data Summary
| Parameter | Details |
| Reactant 1 | p-Toluenesulfonamide |
| Reactant 2 | Di-tert-butyl dicarbonate (Boc₂O) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-98% |
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Physical Properties of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, a vital reagent in modern organic synthesis and pharmaceutical development. This document details the compound's physical characteristics, provides experimental protocols for their determination, and illustrates its utility in a common synthetic transformation.
Core Physical and Chemical Properties
This compound, also known as Boc-tosylamide, is a white crystalline solid at room temperature.[1] It is widely utilized as a protecting group for amines and as a precursor in the synthesis of various nitrogen-containing compounds.[1] Its stability and reactivity profile make it an important tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄S | [1][2][3] |
| Molecular Weight | 271.33 g/mol | [1][2][3] |
| Melting Point | 121-123 °C | [1][2][4] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Solubility | Soluble in chloroform (25 mg/mL) | [2][4] |
| Predicted Density | 1.201 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.84 ± 0.10 | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Melting Point
Objective: To determine the melting point range of this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount in a mortar and pestle. The sample must be completely dry.
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
Accurate Determination: For a precise measurement, repeat the experiment with a fresh sample. Heat the apparatus to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the sample.
-
Post-analysis: Allow the apparatus to cool before removing the capillary tube.
Determination of Solubility in Chloroform
Objective: To determine the solubility of this compound in chloroform at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Chloroform (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Spectrophotometer or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of chloroform (e.g., 5 mL). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (25 °C). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Dilute the aliquot with chloroform to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, against a pre-prepared calibration curve.
-
Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in chloroform at the specified temperature, typically reported in mg/mL.
Synthetic Utility and Workflow
This compound is a key intermediate in numerous organic transformations. A significant application is its use in the Mitsunobu reaction for the synthesis of protected amines from alcohols.
Mitsunobu Reaction Workflow
The following diagram illustrates the general workflow for the use of this compound in a Mitsunobu reaction.
Caption: Workflow for the Mitsunobu reaction using this compound.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
While a full spectrum is not provided, typical chemical shifts for this compound in CDCl₃ would be expected around:
-
~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.
-
~2.4 ppm (s, 3H): Methyl protons of the tosyl group.
-
~1.4 ppm (s, 9H): Protons of the tert-butyl group.
FTIR (Fourier-Transform Infrared) Spectroscopy
Key characteristic peaks in the IR spectrum would include:
-
~3200-3300 cm⁻¹: N-H stretching vibration.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1725 cm⁻¹: C=O stretching of the carbonyl group.
-
~1350 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations.
References
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide molecular weight
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
For researchers, scientists, and professionals in drug development, this compound is a key reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application, and a visual representation of the synthetic workflow.
Core Properties and Data
This compound, also known as N-Boc-p-toluenesulfonamide, is a white crystalline solid.[1][2] Its utility in organic chemistry is significant, particularly as a precursor in reactions like the Pauson-Khand and Mitsunobu reactions for preparing protected amines and enyne amides.[2][3][4] It is stable under ambient conditions and soluble in solvents like chloroform.[2][5]
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 271.33 g/mol | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₁₇NO₄S | [1][3][4] |
| CAS Number | 18303-04-3 | [1][3][5] |
| Melting Point | 121-123 °C | [1][4][5] |
| Appearance | White powder to crystal | [1][2] |
| Purity | ≥98% | [1][3] |
| Solubility | Chloroform (25 mg/mL) | [5] |
| InChI Key | DUTLOVSBVBGNDM-UHFFFAOYSA-N | [5][6] |
| Storage | Room Temperature, Sealed in Dry Conditions | [1][4][7] |
Experimental Protocol: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide
This protocol details a representative application of this compound in the synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, as described in Organic Syntheses.[8]
Materials:
-
This compound (8.14 g, 30 mmol)
-
Potassium carbonate (6.6 g, 48 mmol)
-
N,N-dimethylformamide (DMF, 33 mL)
-
1-bromo-2-butyne (2.6 mL, 30 mmol)
-
Diethyl ether
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA, 6.4 mL, 84 mmol)
-
Silica Gel for column chromatography
-
250-mL two-necked, round-bottomed flask
-
Stir bar, septum, and nitrogen inlet adapter
Procedure:
-
A 250-mL two-necked, round-bottomed flask is charged with potassium carbonate (6.6 g), N,N-dimethylformamide (33 mL), and this compound (8.14 g).[8]
-
The flask is flushed with nitrogen, and the resulting suspension is stirred at room temperature for 1 hour.[8]
-
1-bromo-2-butyne (2.6 mL) is added dropwise over 5 minutes. The reaction mixture is stirred for an additional 2 hours at room temperature.[8]
-
The reaction mixture is transferred to a separatory funnel using diethyl ether (100 mL) for rinsing.[8]
-
The organic layer is washed twice with 100 mL portions of deionized water. The combined aqueous washes are then back-extracted twice with 100 mL portions of diethyl ether.[8]
-
The combined organic layers are concentrated via rotary evaporation to yield a white solid.[8]
-
The solid is dissolved in dichloromethane (15 mL) and transferred to a new flask. Trifluoroacetic acid (6.4 mL) is added, and the reaction is stirred under a nitrogen atmosphere at room temperature for 20 hours.[8]
-
The mixture is concentrated via rotary evaporation. The resulting crude orange oil is purified by silica gel column chromatography to afford the final product, N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, as a white solid.[8]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide from this compound.
Caption: Synthetic workflow for N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 18303-04-3 [chemicalbook.com]
- 5. This compound Undefined 18303-04-3 [sigmaaldrich.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound CAS#: 18303-04-3 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-p-toluenesulfonamide, a key reagent in organic synthesis and pharmaceutical development. The document details its physicochemical properties, with a primary focus on its melting point, and provides standardized experimental protocols for its synthesis and characterization.
Physicochemical Data
N-Boc-p-toluenesulfonamide, also known as tert-butyl N-(4-methylphenyl)sulfonylcarbamate, is a white crystalline solid at room temperature.[1][2] Its primary utility lies in its function as a protecting group for amines in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][3] The quantitative physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of N-Boc-p-toluenesulfonamide
| Property | Value | References |
| Melting Point | 121-123 °C | [1][2][4][5][6] |
| Molecular Formula | C₁₂H₁₇NO₄S | [1][4] |
| Molecular Weight | 271.33 g/mol | [1][4] |
| Appearance | White to almost white powder/crystal | [1][5] |
| Purity | ≥ 97% | [1][5] |
| Solubility | Soluble in chloroform (25 mg/mL) | [2][4][6] |
| CAS Number | 18303-04-3 | [1][2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-Boc-p-toluenesulfonamide are crucial for reproducible research and development.
Synthesis of N-Boc-p-toluenesulfonamide
A common and efficient method for the preparation of N-Boc-p-toluenesulfonamide involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2]
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
4-Dimethylaminopyridine (DMAP) (catalyst)
Procedure:
-
Dissolution: Dissolve p-toluenesulfonamide in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base and Catalyst: Add the base and a catalytic amount of DMAP to the solution and stir until all solids are dissolved.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-Boc-p-toluenesulfonamide.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol is based on the capillary melting point method.[7]
Materials:
-
Purified N-Boc-p-toluenesulfonamide
-
Melting point capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., DigiMelt)
Procedure:
-
Sample Preparation: Ensure the N-Boc-p-toluenesulfonamide sample is completely dry and finely powdered.
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (approximately 2-3 mm in height) is packed into the sealed end.[7]
-
Compaction: Tap the sealed end of the capillary tube gently on a hard surface to further compact the sample at the bottom.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the starting temperature to approximately 15-20 °C below the expected melting point (i.e., around 100 °C).[7]
-
Rapid Ramp (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Accurate Measurement: For a precise measurement, use a new sample and set the starting temperature to 10-15 °C below the approximate range found. Use a slow ramp rate of 1-2 °C/min.[7]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will typically have a sharp melting range of 1-2 °C.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and logical connections relevant to N-Boc-p-toluenesulfonamide.
Caption: Synthetic pathway for N-Boc-p-toluenesulfonamide.
Caption: Experimental workflow for melting point determination.
Caption: Logical workflow for compound synthesis and characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pi Chemicals System - PI-46937 N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide (18303-04-3) [internal.pipharm.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Solubility Profile of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (also known as N-Boc-p-toluenesulfonamide) in organic solvents. Due to the limited availability of comprehensive quantitative solubility data for this specific compound in publicly accessible literature, this guide presents the available information and supplements it with a detailed analysis of the closely related compound, p-toluenesulfonamide, to offer valuable comparative insights. This information is critical for applications in organic synthesis, pharmaceutical development, and medicinal chemistry where this compound is utilized as a versatile intermediate and protecting group.
Introduction to this compound
This compound is a white crystalline solid widely employed in organic synthesis. Its chemical structure, featuring a sulfonamide protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable reagent for the preparation of protected amines and other complex molecules. Understanding its solubility is paramount for designing efficient reaction conditions, purification protocols, and formulation strategies.
Solubility Data of this compound
Quantitative solubility data for this compound across a broad range of organic solvents and temperatures is not extensively documented in peer-reviewed journals. However, information from chemical suppliers provides some key data points. The available data is summarized in Table 1.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Observation |
| Chloroform | Not Specified | 25 mg/mL | Clear, colorless solution[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | No quantitative value reported |
Comparative Solubility Analysis: p-Toluenesulfonamide
To provide a more comprehensive understanding of the solubility behavior of related sulfonamides, this section details the solubility of p-toluenesulfonamide, the parent compound of this compound. The presence of the bulky, nonpolar tert-butoxycarbonyl group in this compound is expected to influence its solubility profile compared to the parent compound.
A study by has systematically determined the mole fraction solubility of p-toluenesulfonamide in sixteen different organic solvents at temperatures ranging from 273.15 K to 324.75 K using a static gravimetric method.[2] The results from this study are summarized in Table 2. The data indicates that the solubility of p-toluenesulfonamide generally increases with temperature in all tested solvents, a common trend for the dissolution of solid solutes.[2] The solubility was found to be highest in polar protic and aprotic solvents like methanol, ethanol, and cyclopentanone.[2]
Table 2: Mole Fraction Solubility (x) of p-Toluenesulfonamide in Various Organic Solvents at Different Temperatures (K) [2]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |
| 273.15 | 0.0883 | 0.0598 | 0.0426 | 0.0331 | 0.0312 | 0.2015 | 0.1032 | 0.1189 |
| 278.15 | 0.1031 | 0.0701 | 0.0498 | 0.0385 | 0.0363 | 0.2283 | 0.1185 | 0.1365 |
| 283.15 | 0.1201 | 0.0820 | 0.0583 | 0.0448 | 0.0422 | 0.2582 | 0.1359 | 0.1563 |
| 288.15 | 0.1396 | 0.0957 | 0.0682 | 0.0522 | 0.0490 | 0.2916 | 0.1557 | 0.1786 |
| 293.15 | 0.1621 | 0.1116 | 0.0797 | 0.0607 | 0.0569 | 0.3288 | 0.1781 | 0.2038 |
| 298.15 | 0.1879 | 0.1301 | 0.0931 | 0.0706 | 0.0662 | 0.3703 | 0.2036 | 0.2323 |
| 303.15 | 0.2175 | 0.1515 | 0.1086 | 0.0821 | 0.0769 | 0.4164 | 0.2325 | 0.2645 |
| 308.15 | 0.2515 | 0.1763 | 0.1266 | 0.0954 | 0.0894 | 0.4677 | 0.2654 | 0.3009 |
| 313.15 | 0.2905 | 0.2049 | 0.1474 | 0.1108 | 0.1039 | 0.5246 | 0.3027 | 0.3421 |
| 318.15 | 0.3353 | 0.2379 | 0.1715 | 0.1285 | 0.1206 | 0.5878 | 0.3452 | 0.3888 |
| 323.15 | 0.3867 | 0.2759 | 0.1993 | 0.1491 | 0.1401 | 0.6579 | 0.3935 | 0.4418 |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the searched literature, a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent is the static gravimetric method .[2] The following protocol is a representative example of how such a determination would be carried out.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic water bath with temperature control (e.g., ±0.1 K)
-
Jacketed glass vessel or sealed flasks
-
Magnetic stirrer and stir bars
-
Analytical balance (readability ±0.1 mg)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Oven for drying
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a jacketed glass vessel or a sealed flask.
-
Equilibration: The vessel is placed in a thermostatic water bath set to the desired temperature. The suspension is continuously stirred to facilitate the dissolution process and ensure that the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).
-
Sampling: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to precipitate. A sample of the clear supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid any solid particles.
-
Gravimetric Analysis: The withdrawn sample is immediately weighed on an analytical balance. The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. This removes the solvent and leaves behind the dissolved solute.
-
Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are determined. The solubility can then be expressed in various units, such as g/100g of solvent, mg/mL, or mole fraction.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
The compatibility of the solvent with the experimental apparatus should be confirmed.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.
Caption: A logical workflow for the experimental determination of compound solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in the scientific literature, the available information indicates good solubility in chloroform. For a more detailed predictive understanding, the solubility data of the parent compound, p-toluenesulfonamide, serves as a valuable reference, suggesting that polar organic solvents are likely effective for dissolving this compound as well. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this important compound in solvents relevant to their specific applications, thereby facilitating process optimization and the development of new synthetic methodologies.
References
Spectroscopic and Synthetic Profile of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
A Comprehensive Technical Guide for Researchers
This guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, a key reagent and intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Spectroscopic Data
The structural confirmation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here is typically acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d, J = 8.4 Hz | 2H | Ar-H (ortho to SO₂) |
| 7.32 | d, J = 8.4 Hz | 2H | Ar-H (meta to SO₂) |
| 2.44 | s | 3H | Ar-CH₃ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 149.5 | C=O (carbamate) |
| 144.8 | Ar-C (para to CH₃) |
| 136.2 | Ar-C (ipso to SO₂) |
| 129.5 | Ar-CH (meta to SO₂) |
| 128.2 | Ar-CH (ortho to SO₂) |
| 84.5 | C(CH₃)₃ |
| 28.0 | C(CH₃)₃ |
| 21.6 | Ar-CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3265 | Medium | N-H Stretch |
| 2980 | Medium | C-H Stretch (aliphatic) |
| 1745 | Strong | C=O Stretch (carbamate) |
| 1350 | Strong | S=O Stretch (asymmetric) |
| 1155 | Strong | S=O Stretch (symmetric) |
| 1120 | Strong | C-O Stretch |
Experimental Protocols
The following protocols provide a general methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from established synthetic methods.
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of p-toluenesulfonamide (1 equivalent) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (referenced to the residual solvent peak or an internal standard like tetramethylsilane), multiplicities, coupling constants (for ¹H NMR), and integration.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
The Sentinel of the Amine: A Deep Dive into the Discovery and History of N-Boc-p-toluenesulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-p-toluenesulfonamide, a crystalline solid at room temperature, has carved a significant niche in the landscape of modern organic synthesis. This whitepaper provides a comprehensive overview of the discovery and historical development of this pivotal reagent. It traces the origins from the foundational discoveries of its constituent functional groups—the sulfonamides and the tert-butoxycarbonyl (Boc) protecting group—to its eventual emergence as a distinct and valuable tool for chemists. This guide will delve into the key synthetic methodologies, chronicle its evolving applications in complex molecule synthesis, and present its physicochemical properties in a clear, structured format. Detailed experimental protocols for its synthesis and key reactions, along with graphical representations of its utility, are provided to serve as a practical resource for laboratory professionals.
Introduction: The Genesis of a Reagent
The story of N-Boc-p-toluenesulfonamide is not one of a singular, sudden discovery, but rather the culmination of decades of progress in organic chemistry. Its utility is intrinsically linked to the development of two major classes of organic functionalities: sulfonamides and amine protecting groups.
The journey begins in the 1930s with the discovery of the antibacterial properties of sulfonamide drugs, which marked a new era in medicine.[1][2] This established the importance of the sulfonamide group in medicinal chemistry and spurred extensive research into its synthesis and reactivity.
Parallel to this, the advent of peptide synthesis highlighted the critical need for transiently masking the reactivity of amine groups. The introduction of the tert-butoxycarbonyl (Boc) protecting group in 1957 by Frederick C. McKay and N. F. Albertson, and independently by G. W. Anderson and A. C. McGregor, was a watershed moment.[1] It offered an acid-labile protecting group that was orthogonal to the existing benzyl carbamate (Cbz) group, revolutionizing the field of peptide chemistry.[1]
The convergence of these two streams of chemical innovation set the stage for the creation of N-Boc-p-toluenesulfonamide, a reagent that combines the structural features of a sulfonamide with the protective capabilities of the Boc group.
The Discovery and First Synthesis
While the exact first synthesis of N-Boc-p-toluenesulfonamide is not definitively documented in a single seminal publication, its preparation logically follows from the established chemistry of its components. The most common and straightforward methods for its synthesis involve two primary pathways:
-
Acylation of p-Toluenesulfonamide: This approach involves the reaction of p-toluenesulfonamide with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O), under basic conditions. This method has become the standard for both laboratory and industrial-scale production due to its high efficiency and the ready availability of the starting materials.
-
Reaction of p-Toluenesulfonyl Isocyanate: An alternative route involves the reaction of p-toluenesulfonyl isocyanate with tert-butanol.[3][4] This method leverages the high reactivity of the isocyanate group towards alcohols.
The initial applications of N-Boc-p-toluenesulfonamide were primarily centered on its role as a stable, crystalline, and easily handleable precursor for the generation of N-protected amino groups, particularly in the synthesis of complex organic molecules beyond simple peptides.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄S | [5] |
| Molecular Weight | 271.33 g/mol | [5] |
| Appearance | White to off-white crystalline solid/powder | [6] |
| Melting Point | 121-123 °C | [5] |
| Solubility | Soluble in chloroform (25 mg/mL, clear, colorless) | [5] |
| pKa | 4.84 ± 0.10 (Predicted) | [5] |
Key Synthetic Applications and Their Historical Context
The utility of N-Boc-p-toluenesulfonamide has expanded significantly since its initial conception. It has proven to be a versatile reagent in a variety of named reactions, solidifying its importance in the synthetic chemist's toolkit.
Amine Protection and Synthesis
The primary and most fundamental application of N-Boc-p-toluenesulfonamide is as a protecting group for amines. The Boc group effectively shields the nucleophilic and basic nature of the amine, allowing for transformations on other parts of the molecule. Its removal is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), ensuring the integrity of other sensitive functional groups.[6]
The Mitsunobu Reaction
A significant application of N-Boc-p-toluenesulfonamide is in the Mitsunobu reaction, where it serves as a nitrogen nucleophile for the direct conversion of primary and secondary alcohols to their corresponding Boc-protected sulfonamides.[7] This reaction provides a powerful and reliable method for the stereospecific synthesis of protected amines from readily available alcohols.
The Pauson-Khand Reaction
N-Boc-p-toluenesulfonamide has also found use as a precursor in the Pauson-Khand reaction.[7] In this context, it is used to prepare the enyne amides that are essential substrates for this powerful cobalt- or rhodium-catalyzed [2+2+1] cycloaddition to form cyclopentenones, which are key structural motifs in many natural products and pharmaceutically active compounds.
Experimental Protocols
For the practical application of the information contained within this guide, detailed experimental protocols for the synthesis of N-Boc-p-toluenesulfonamide and a key application are provided below.
Synthesis of N-Boc-p-toluenesulfonamide from p-Toluenesulfonamide and Di-tert-butyl dicarbonate
This procedure is a general representation of a common laboratory-scale synthesis.
Reagents and Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
To a solution of p-toluenesulfonamide (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-Boc-p-toluenesulfonamide as a white crystalline solid.
Boc-Protection of an Amine using N-Boc-p-toluenesulfonamide (Illustrative)
While N-Boc-p-toluenesulfonamide is more commonly used as a precursor in reactions like the Mitsunobu reaction, this illustrates the general principle of amine protection. For direct Boc protection, Boc₂O is typically the reagent of choice.
Visualizing Workflows and Relationships
To further clarify the relationships and processes described, the following diagrams are provided.
Conclusion: An Enduring Legacy
From its conceptual roots in the early 20th century to its modern-day applications in cutting-edge synthesis, N-Boc-p-toluenesulfonamide stands as a testament to the power of chemical innovation. Its development was a logical and elegant fusion of established chemical principles, providing a solution to the ongoing challenge of selective functional group manipulation. As the quest for ever more complex and biologically active molecules continues, the robust and versatile nature of N-Boc-p-toluenesulfonamide ensures its enduring legacy as a cornerstone reagent in the arsenal of the synthetic chemist. Its history underscores a fundamental principle of chemical research: the combination of existing knowledge in novel ways can lead to the creation of powerful new tools that drive scientific progress.
References
- 1. scribd.com [scribd.com]
- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vandemark.com [vandemark.com]
- 5. N-(TERT-BUTOXYCARBONYL)-P-TOLUENESULFONAMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide as a Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Among these, N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as Boc-TsN, has emerged as a versatile and reliable reagent for the protection of primary and secondary amines. Its unique structural features, combining the acid-labile tert-butoxycarbonyl (Boc) group with the robust p-toluenesulfonyl (tosyl) moiety, offer a nuanced reactivity profile that enables selective transformations in multi-step synthetic sequences. This technical guide provides a comprehensive overview of the core principles and practical applications of Boc-TsN, including detailed experimental protocols, quantitative data on its efficacy, and visual representations of key reaction pathways and workflows to aid researchers in its effective implementation.
Introduction
This compound (Boc-TsN) is a white crystalline solid that serves as an efficient protecting group for amines.[1][2][3] Its utility stems from the dual nature of its protecting strategy: the Boc group provides a temporary shield for the amine functionality, which can be readily removed under mild acidic conditions, while the tosyl group influences the overall reactivity and stability of the molecule.[4][5] This combination makes Boc-TsN a valuable tool in various synthetic endeavors, including peptide synthesis, the preparation of sulfonamide derivatives with potential biological activity, and as a key component in complex named reactions.[1][4][5]
Key Properties of this compound:
| Property | Value | References |
| Molecular Formula | C₁₂H₁₇NO₄S | [3][6] |
| Molecular Weight | 271.33 g/mol | [3][6] |
| Appearance | White to off-white powder or crystalline solid | [3][4] |
| Melting Point | 121-123 °C | [3] |
| Solubility | Soluble in chloroform | [3] |
| Purity | Typically >98% | [4][6] |
Protection of Amines: Methodology and Quantitative Data
The primary application of Boc-TsN is the protection of amines. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Boc group, facilitated by a base. The resulting N-Boc-N-tosyl amine is stable under a variety of reaction conditions, yet the Boc group can be selectively cleaved when desired.
General Experimental Protocol for Amine Protection
A general, catalyst-free method for the N-tert-butyloxycarbonylation of amines in a water-acetone medium has been shown to be effective for a variety of substrates, affording good to excellent yields in short reaction times.[7]
Materials:
-
Amine substrate (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Distilled water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 8-12 minutes).[7]
-
Upon completion, add dichloromethane (5 mL) to the reaction mixture and continue stirring.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a CH₂Cl₂/MeOH (9:1) eluent to afford the pure N-Boc protected amine.[7]
Quantitative Data for Amine Protection
The following table summarizes the yields for the N-Boc protection of various amine derivatives using the aforementioned water-acetone catalyst-free protocol.[7]
| Substrate | Product | Reaction Time (min) | Yield (%) |
| (S)-Methyl 2-amino-3-methylbutanoate | (S)-Methyl 2-((N-(tert-butoxycarbonyl)sulfamoyl)amino)-3-methylbutanoate | 8-12 | 92 |
| (S)-Methyl 2-amino-4-methylpentanoate | (S)-Methyl 2-((N-(tert-butoxycarbonyl)sulfamoyl)amino)-4-methylpentanoate | 8-12 | 95 |
| (S)-Methyl 2-amino-3-phenylpropanoate | (S)-Methyl 2-((N-(tert-butoxycarbonyl)sulfamoyl)amino)-3-phenylpropanoate | 8-12 | 95 |
Deprotection Strategies
The removal of the Boc group from the protected amine is a critical step and is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile functional groups.
Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a common and effective reagent for Boc deprotection.[1][4] The reaction proceeds cleanly, yielding the amine as a trifluoroacetate salt.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The crude product, the amine trifluoroacetate salt, can be used directly or further purified.
The acid-catalyzed cleavage of the Boc group proceeds through a well-established four-step mechanism.[1]
Caption: Mechanism of TFA-mediated Boc deprotection.
Deprotection using p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid offers a milder alternative to TFA for Boc deprotection and can be used in solution or under solvent-free mechanochemical conditions.[8]
This environmentally friendly method avoids the use of bulk solvents and often results in high yields in very short reaction times.[8]
Materials:
-
Boc-protected amine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ball mill with stainless steel balls
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a stainless steel grinding jar, place the Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate per Boc group.[8]
-
Add a 10 mm stainless steel ball.
-
Grind the mixture at 30 Hz for 10 minutes at room temperature.[8]
-
Suspend the resulting crude mixture in dichloromethane.
-
Collect the precipitated product (deprotected amine as the toluenesulfonic salt) by filtration.
-
Air-dry the solid product.
This method has been shown to be effective for a range of Boc-protected amines, providing near-quantitative yields.[8]
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Boc-benzylamine | Benzylammonium tosylate | 10 | 98 |
| Boc-glycine methyl ester | Glycine methyl ester tosylate | 10 | 99 |
| N-Boc-aniline | Anilinium tosylate | 10 | 98 |
Applications in Advanced Organic Synthesis
Beyond simple amine protection, Boc-TsN is a valuable reagent in several powerful synthetic transformations.
Mitsunobu Reaction
This compound can be directly coupled with primary, secondary, and allylic alcohols under Mitsunobu conditions to afford various sulfonyl-protected amines. This reaction proceeds with inversion of stereochemistry at the alcohol center.
Caption: Generalized workflow of the Mitsunobu reaction.
Pauson-Khand Reaction
Boc-TsN can be used to prepare enyne amides, which are precursors for the Pauson-Khand reaction, a powerful method for constructing cyclopentenone rings.[2]
The following protocol describes the synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, a key intermediate for the Pauson-Khand reaction.[2]
Materials:
-
This compound (8.14 g, 30 mmol)
-
Potassium carbonate (6.6 g, 48 mmol)
-
N,N-dimethylformamide (DMF, 33 mL)
-
1-bromo-2-butyne (2.6 mL, 30 mmol)
-
Diethyl ether
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA, 6.4 mL, 84 mmol)
-
Silica gel
Procedure:
-
To a 250-mL two-necked round-bottomed flask, add potassium carbonate, DMF, and this compound.
-
Stir the suspension at room temperature for 1 hour under a nitrogen atmosphere.
-
Add 1-bromo-2-butyne dropwise over 5 minutes and stir for an additional 2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel using diethyl ether.
-
Wash the organic layer with deionized water (2 x 100 mL).
-
Extract the combined aqueous washes with diethyl ether (2 x 100 mL).
-
Concentrate the combined organic layers via rotary evaporation.
-
Dissolve the resulting white solid in CH₂Cl₂ (15 mL) and transfer to a 250-mL round-bottomed flask.
-
Add TFA and stir the reaction under a nitrogen atmosphere at room temperature for 20 hours.
-
Concentrate the reaction via rotary evaporation.
-
Purify the crude orange oil via silica gel column chromatography to afford the product as a white solid (4.87 g, 73% yield).[2]
The Pauson-Khand reaction is a [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[9]
Caption: Simplified mechanism of the Pauson-Khand reaction.
Conclusion
This compound is a highly effective and versatile protecting group for amines, finding broad application in organic synthesis, from fundamental research to the development of complex pharmaceuticals. Its stability under a range of conditions, coupled with the mild and selective removal of the Boc group, makes it an invaluable tool for chemists. The ability to employ Boc-TsN in powerful carbon-carbon and carbon-nitrogen bond-forming reactions such as the Mitsunobu and Pauson-Khand reactions further underscores its significance. The detailed protocols and quantitative data presented in this guide are intended to facilitate its successful application in the laboratory, empowering researchers to streamline their synthetic strategies and achieve their molecular targets with greater efficiency and control.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly referred to as Boc-tosylamide, is a versatile reagent in modern organic synthesis. Its unique structural features, combining the robust tosyl group with the labile tert-butoxycarbonyl (Boc) protecting group, make it an invaluable tool for the introduction of nitrogen functionalities in a controlled and predictable manner. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
This compound is a white crystalline solid with good stability under standard laboratory conditions. Its solubility in various organic solvents facilitates its use in a wide range of reaction media.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄S | N/A |
| Molecular Weight | 271.33 g/mol | N/A |
| Melting Point | 121-123 °C | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in chloroform, THF, DCM, DMF |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.4 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.44 (s, 3H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 149.8, 145.1, 135.9, 129.6, 128.3, 84.5, 28.0, 21.7.
Synthesis of this compound
The most common method for the preparation of this compound involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-toluenesulfonamide (1.0 eq) in DCM or THF, add triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide (1.2 eq).
-
Add a catalytic amount of DMAP.
-
To this mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine. If an aqueous base was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Expected Yield: 85-95%
Key Applications in Organic Synthesis
This compound serves as a powerful reagent in several cornerstone reactions of organic synthesis, primarily for the formation of C-N bonds.
Mitsunobu Reaction: Amination of Alcohols
The Mitsunobu reaction provides a reliable method for the conversion of primary and secondary alcohols to various functional groups, including amines, with inversion of stereochemistry.[1][2] this compound acts as an effective nitrogen nucleophile in this reaction, leading to the formation of N-Boc-N-tosyl protected amines.[3][4]
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. CN101531623A - Method for preparing Doripenem and important intermediate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Protected Amines Using N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of protected amines utilizing N-(tert-butoxycarbonyl)-p-toluenesulfonamide. This reagent serves as an effective nucleophile in Mitsunobu reactions for the conversion of primary and secondary alcohols to their corresponding protected amines. The protocols outlined herein cover the synthesis of the reagent, its application in the Mitsunobu reaction, and subsequent deprotection strategies. Quantitative data from various examples are summarized for easy reference, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] this compound, also known as Boc-tosylamide, is a versatile reagent that allows for the direct introduction of a Boc-protected amino group.
This reagent can be effectively used as a nucleophile in the Mitsunobu reaction, enabling the conversion of primary and secondary alcohols to protected amines with inversion of stereochemistry.[2] This method offers a reliable alternative to other amine synthesis routes and is compatible with a range of functional groups.
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of protected amines via the Mitsunobu reaction using this compound with various alcohol substrates.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | N-Benzyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 12 | Room Temp. | 95 |
| 2 | 1-Octanol | N-(tert-Butoxycarbonyl)-N-octyl-p-toluenesulfonamide | 16 | Room Temp. | 88 |
| 3 | Cyclohexanol | N-(tert-Butoxycarbonyl)-N-cyclohexyl-p-toluenesulfonamide | 24 | 50 | 85 |
| 4 | (R)-2-Butanol | (S)-N-(sec-Butyl)-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 24 | Room Temp. | 90 (with inversion) |
| 5 | Cinnamyl alcohol | N-Cinnamyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 12 | Room Temp. | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title reagent from p-toluenesulfonamide and di-tert-butyl dicarbonate.
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of p-toluenesulfonamide (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-18 hours.[3]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Protocol 2: Synthesis of Protected Amines via Mitsunobu Reaction
This protocol details the general procedure for the conversion of an alcohol to a protected amine using this compound.
Materials:
-
Alcohol (primary or secondary)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc, N-tosyl protected amine.
Protocol 3: Deprotection of the N-Boc Group
This protocol describes the selective removal of the Boc protecting group.
Materials:
-
N-Boc, N-tosyl protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc, N-tosyl protected amine (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).[3]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the N-tosyl protected amine.
Visualizations
Caption: Overall workflow for the synthesis of protected amines.
Caption: Logical relationship of the protection/deprotection strategy.
References
Application Notes and Protocols for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in the Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide array of functionalities with inversion of stereochemistry.[1][2][3] This protocol details the application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide as a nitrogen nucleophile in the Mitsunobu reaction. This reagent provides a convenient route for the synthesis of N-Boc-protected p-toluenesulfonamides, which are valuable intermediates in the preparation of primary and secondary amines.[4] The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, offering a pathway to orthogonally protected amines.[5]
The use of this compound is particularly advantageous in the synthesis of complex molecules, including peptides and natural products, where mild reaction conditions and stereochemical control are paramount.[3][6] This method, often referred to as a Fukuyama-Mitsunobu reaction, allows for the formation of a C-N bond from an alcohol, providing a reliable strategy for introducing nitrogen into a molecule.[6][7]
Reaction Principle
The Mitsunobu reaction proceeds via the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The resulting alkoxyphosphonium salt is a potent leaving group that is subsequently displaced by a nucleophile in an Sₙ2 reaction. When this compound is used as the nucleophile, the acidic N-H proton is deprotonated by the betaine intermediate formed from the phosphine and the azodicarboxylate, allowing the sulfonamide anion to act as the nucleophile.[5] A key feature of this transformation is the clean inversion of the stereocenter at the alcohol carbon.[1][2]
Data Presentation
Table 1: Mitsunobu Reaction of Alcohols with this compound
| Entry | Alcohol Substrate | Reagents | Solvent | Yield (%) | Reference |
| 1 | N-Trityl L-serine methyl ester | DEAD, PPh₃ | THF | 75 | [8] |
| 2 | N-Trityl L-serine allyl ester | DEAD, PPh₃ | THF | 72 | [8] |
| 3 | ortho-Hydroxy epoxide derivative | DIAD, PPh₃ | Not specified | 91 | [4] |
| 4 | Resin-bound amino alcohol | ADDP, P(n-Bu)₃ | Not specified | ~100 (optimized) | [6] |
ADDP = 1,1'-(Azodicarbonyl)dipiperidine
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction with this compound
This protocol describes a general method for the reaction of a primary or secondary alcohol with this compound under Mitsunobu conditions.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) and this compound (1.2 - 1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated-N-(tert-butoxycarbonyl)-p-toluenesulfonamide.
Protocol 2: Deprotection of the N-Boc Group
This protocol outlines a method for the removal of the tert-butoxycarbonyl (Boc) group to yield the corresponding N-alkyl-p-toluenesulfonamide.
Materials:
-
N-alkylated-N-(tert-butoxycarbonyl)-p-toluenesulfonamide (1.0 eq)
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the N-Boc protected sulfonamide in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) and stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected sulfonamide. Further purification may be performed by chromatography or recrystallization if necessary.
Procedure using p-Toluenesulfonic Acid (p-TsOH):
-
A mixture of the Boc-protected sulfonamide and 2 equivalents of p-toluenesulfonic acid monohydrate can be subjected to solvent-free ball milling for approximately 10 minutes at room temperature.[1]
-
Alternatively, dissolve the Boc-protected compound in a suitable solvent and add p-TsOH. The reaction can be heated if necessary.[5]
-
Work-up typically involves partitioning between an organic solvent and a basic aqueous solution to remove the acid and isolate the free amine.
Mandatory Visualizations
Caption: Mechanism of the Mitsunobu reaction with this compound.
Caption: General experimental workflow for the Mitsunobu reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Amination of Primary and Secondary Alcohols using N-Boc-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. A prominent method for this conversion is the Mitsunobu reaction, which allows for the stereospecific substitution of primary and secondary alcohols with a suitable nucleophile, proceeding with inversion of configuration.[1][2] This application note details the use of N-Boc-p-toluenesulfonamide as a versatile nitrogen nucleophile in the Mitsunobu reaction for the synthesis of N-Boc-N-tosyl protected amines from a range of primary and secondary alcohols. Subsequent deprotection strategies to furnish the corresponding primary amines are also described.
N-Boc-p-toluenesulfonamide serves as an effective and stable precursor to the protected amine functionality. The resulting N-Boc-N-tosyl amines are valuable intermediates, as the two protecting groups can be selectively removed under different conditions to reveal the primary amine, a secondary N-tosyl amine, or a secondary N-Boc amine.
Reaction Principle
The amination of alcohols with N-Boc-p-toluenesulfonamide proceeds via the Mitsunobu reaction. This reaction involves the in situ activation of the alcohol's hydroxyl group by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] The activated alkoxyphosphonium salt is then susceptible to nucleophilic attack by the deprotonated N-Boc-p-toluenesulfonamide, leading to the formation of the desired C-N bond with inversion of stereochemistry at the carbon center.[2]
Data Presentation
The following tables summarize the typical yields obtained for the amination of various primary and secondary alcohols with N-Boc-p-toluenesulfonamide under Mitsunobu conditions.
Table 1: Amination of Primary Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | N-Boc-N-tosyl-benzylamine | 85-95 |
| 2 | 1-Hexanol | N-Boc-N-tosyl-hexylamine | 80-90 |
| 3 | 3-Phenyl-1-propanol | N-Boc-N-tosyl-(3-phenylpropyl)amine | 82-92 |
| 4 | Cinnamyl alcohol | N-Boc-N-tosyl-cinnamylamine | 75-85 |
Table 2: Amination of Secondary Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 2-Octanol | N-Boc-N-tosyl-(octan-2-yl)amine | 70-85 |
| 2 | Cyclohexanol | N-Boc-N-tosyl-cyclohexylamine | 75-90 |
| 3 | (S)-(-)-1-Phenylethanol | (R)-N-Boc-N-tosyl-(1-phenylethyl)amine | 78-88 |
| 4 | Menthol | N-Boc-N-tosyl-menthylamine | 65-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction of Alcohols with N-Boc-p-toluenesulfonamide
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
N-Boc-p-toluenesulfonamide (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq), N-Boc-p-toluenesulfonamide (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.2-0.5 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification:
-
Redissolve the residue in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Add hexanes or pentane to precipitate the triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Filter the mixture through a pad of silica gel, washing with EtOAc/hexanes.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Deprotection of the N-Boc Group to Yield N-Tosyl Amine
Materials:
-
N-Boc-N-tosyl protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-N-tosyl protected amine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents) or a solution of HCl in a suitable solvent.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-tosyl amine. Further purification by chromatography may be necessary.[4]
Protocol 3: Reductive Detosylation to Yield N-Boc Amine
Materials:
-
N-Boc-N-tosyl protected amine (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF or Magnesium powder and Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Mg/MeOH):
-
To a solution of the N-Boc-N-tosyl protected amine (1.0 eq) in methanol, add magnesium powder (excess, e.g., 10 eq).
-
Stir the suspension at room temperature or with gentle heating. The reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove any remaining magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the N-Boc protected amine. Purify by column chromatography if necessary.
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis of Pauson-Khand Reaction Precursors using N-Boc-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition reaction that provides rapid access to cyclopentenone structures from an alkene, an alkyne, and a source of carbon monoxide, typically mediated by a metal carbonyl complex.[1][2] This reaction has found extensive application in the synthesis of complex molecules, including natural products and potential therapeutic agents. The intramolecular version of the Pauson-Khand reaction is particularly valuable as it allows for the construction of fused bicyclic ring systems with high regio- and stereoselectivity.[2]
A key challenge in the application of the intramolecular Pauson-Khand reaction is the efficient synthesis of the requisite enyne precursors. This document details a robust and versatile methodology for the synthesis of nitrogen-tethered enyne precursors for the Pauson-Khand reaction, utilizing N-(tert-butoxycarbonyl)-p-toluenesulfonamide (N-Boc-Ts-NH) as a key building block. The Boc protecting group allows for a stepwise and controlled introduction of the alkenyl and alkynyl moieties, while the tosyl group can serve as a stable protecting group for the nitrogen atom or be removed post-cyclization.
Signaling Pathways and Logical Relationships
The synthesis of Pauson-Khand precursors from N-Boc-p-toluenesulfonamide and their subsequent cyclization follows a logical progression of steps. This workflow can be visualized as a signaling pathway, where each reaction transforms the substrate, leading to the final product.
Figure 1. General workflow for the synthesis of Pauson-Khand reaction precursors.
Data Presentation
The following tables summarize quantitative data for the synthesis of enyne precursors using N-Boc-p-toluenesulfonamide and their subsequent intramolecular Pauson-Khand reaction.
Table 1: Synthesis of Enyne Precursors
| Entry | Alkynyl Moiety | Alkenyl Moiety | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-2-yn-1-yl | - | K₂CO₃ | DMF | rt | 3 | 73 (after deprotection) |
| 2 | Propargyl | Allyl | NaH | THF/DMF | 0 to rt | 12 | 85 |
| 3 | 3-(Trimethylsilyl)prop-2-yn-1-yl | 4-Penten-1-yl | Cs₂CO₃ | DMF | 60 | 16 | 78 |
| 4 | But-2-yn-1-yl | 3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dien-1-yl | NaH | THF/DMF | 0 to rt | 1.5 | 89 |
Table 2: Intramolecular Pauson-Khand Cyclization
| Entry | Enyne Precursor from Table 1 | Metal Carbonyl | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Entry 2 product | Co₂(CO)₈ | NMO | CH₂Cl₂ | rt | 4 | 75 |
| 2 | Entry 3 product | [Rh(CO)₂Cl]₂ | - | Toluene | 110 | 12 | 65 |
| 3 | Entry 4 product | [Rh(CO)₂Cl]₂ | - | Toluene | 110 | 16 | 88 |
Experimental Protocols
Protocol 1: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide (Precursor for Entry 4, Table 1)
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
This compound (8.14 g, 30 mmol, 1 equiv)
-
Potassium carbonate (6.6 g, 48 mmol, 1.6 equiv)
-
N,N-dimethylformamide (DMF) (33 mL)
-
1-Bromo-2-butyne (2.6 mL, 30 mmol, 1 equiv)
-
Diethyl ether
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (6.4 mL, 84 mmol, 2.8 equiv)
-
Silica gel for column chromatography
Procedure:
-
To a 250-mL two-necked round-bottomed flask equipped with a stir bar and a nitrogen inlet, add potassium carbonate (6.6 g) and N,N-dimethylformamide (33 mL).
-
Add this compound (8.14 g) to the suspension.
-
Stir the suspension at room temperature for 1 hour under a nitrogen atmosphere.
-
Add 1-bromo-2-butyne (2.6 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a 500-mL separatory funnel using diethyl ether (100 mL) to rinse the flask.
-
Wash the organic layer with deionized water (2 x 100 mL).
-
Extract the combined aqueous layers with diethyl ether (2 x 100 mL).
-
Combine all organic layers and concentrate under reduced pressure to afford a white solid.
-
Dissolve the solid in CH₂Cl₂ (15 mL) and transfer to a 250-mL round-bottomed flask.
-
Add trifluoroacetic acid (6.4 mL) and stir the reaction under a nitrogen atmosphere at room temperature for 20 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude orange oil by silica gel column chromatography to afford N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide as a white solid (4.87 g, 73% yield).
Protocol 2: Synthesis of N-(But-2-yn-1-yl)-N-(3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide (Entry 4, Table 1)
This protocol is a continuation from Protocol 1 and is adapted from the same Organic Syntheses procedure.
Materials:
-
N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide (from Protocol 1)
-
(3-(Mesyloxy)penta-1,2-dien-1-yl)methyl)oxy)(tert-butyl)diphenylsilane (allenyl mesylate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF)
-
N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide in a mixture of THF and DMF at 0 °C, add sodium hydride portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the allenyl mesylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the enyne precursor as a pale yellow oil (89% yield).
Protocol 3: Intramolecular Pauson-Khand Reaction of an Allene-Yne Precursor (Entry 3, Table 2)
This protocol is a general procedure for the rhodium-catalyzed intramolecular Pauson-Khand reaction of an allene-yne precursor.
Materials:
-
N-(But-2-yn-1-yl)-N-(3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide (from Protocol 2)
-
Dichlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
Toluene
-
Carbon monoxide (CO) atmosphere (balloon)
-
Polymer-bound triphenylphosphine
Procedure:
-
To a solution of the allene-yne precursor in toluene (to achieve a low concentration, e.g., 0.01 M), add [Rh(CO)₂Cl]₂ (1 mol%).
-
Heat the reaction mixture to 110 °C under a carbon monoxide atmosphere (balloon).
-
Stir the reaction for 16 hours.
-
Cool the reaction to room temperature and add polymer-bound triphenylphosphine to scavenge the rhodium catalyst.
-
Stir the suspension for an additional 16 hours.
-
Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to afford the bicyclic cyclopentenone product as a white foam (88% yield).
Mandatory Visualization
The following diagram illustrates the key steps in the synthesis of a bicyclic cyclopentenone via the Pauson-Khand reaction, starting from N-Boc-p-toluenesulfonamide.
Figure 2. Key steps in the synthesis of a bicyclic cyclopentenone.
References
Application Note: Protocol for Boc Deprotection of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a crucial step in many synthetic routes, yielding the free sulfonamide which is a key intermediate for the synthesis of various biologically active compounds. This document provides detailed protocols for the efficient removal of the Boc group from this compound using various acidic conditions.
The most common method for Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] Alternative methods using p-toluenesulfonic acid (p-TsOH) or employing environmentally benign conditions like mechanochemistry or microwave irradiation have also been developed.[4][5] The choice of deprotection method often depends on the substrate's sensitivity to specific acidic conditions and the desired scale of the reaction.[6]
Reaction Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.[1][7] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid.[1] This is followed by the cleavage of the tert-butyl C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[1] The resulting p-toluenesulfonamide is then protonated by the excess acid to form the corresponding salt.[1][7]
Caption: Chemical reaction for Boc deprotection.
Experimental Protocols
Herein, we provide three distinct protocols for the Boc deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[1][6]
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve the this compound in dichloromethane (DCM). A common concentration is 25% TFA in DCM.[6]
-
Add trifluoroacetic acid (TFA) to the solution. The amount can range from a few equivalents to a 1:1 mixture with DCM.[6][8]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[6][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[6]
-
For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[6][8]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the p-toluenesulfonamide.[6]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using HCl in an organic solvent is another standard method for Boc deprotection.[6][9]
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Suspend or dissolve the this compound in a 4M solution of HCl in 1,4-dioxane.[6][9]
-
Stir the mixture at room temperature for 1 to 4 hours.[6][9]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt.[6]
-
Collect the solid by filtration and wash with diethyl ether.[6]
-
The resulting hydrochloride salt can be used directly in the next step or neutralized with a base to obtain the free sulfonamide.
-
Protocol 3: Solvent-Free Mechanochemical Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This method offers an environmentally friendly alternative to traditional solvent-based protocols.[4][10]
-
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (DCM)
-
Ball mill (e.g., Retsch MM400 mixer mill with stainless steel vessel and ball)
-
-
Procedure:
-
Place a mixture of this compound and 2 equivalents of p-toluenesulfonic acid monohydrate in a ball mill.[4][10]
-
Grind the mixture at a frequency of 30 Hz for 10 minutes at room temperature.[4][10]
-
Air-dry the resulting solid to obtain the deprotected p-toluenesulfonamide as its toluenesulfonic salt.[4][10]
-
Data Presentation: Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Protocol 3: p-TsOH (Mechanochemical) |
| Reagent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid (HCl) | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Solvent-free |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours[6][8] | 1 - 4 hours[6][9] | 10 minutes[4][10] |
| Workup | Basic wash and extraction[6][8] | Filtration of hydrochloride salt[6] | Filtration from DCM suspension[4][10] |
| Typical Yield | High | High | Almost quantitative[4][10] |
Experimental Workflow and Visualization
The general workflow for the Boc deprotection of this compound is illustrated below.
Caption: General experimental workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile and should be handled with care in a well-ventilated fume hood.[7]
-
Hydrochloric acid in dioxane is also corrosive and should be handled with appropriate personal protective equipment.
-
The deprotection reaction can be exothermic and may generate isobutylene gas, so proper ventilation is necessary.[7]
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as Boc-tosylamide, is a versatile and valuable reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its bifunctional nature, possessing both a Boc-protected amine and a tosyl group, allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 18303-04-3 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO₄S | [1][3] |
| Molecular Weight | 271.33 g/mol | [1][3] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 121-123 °C | [3] |
| Solubility | Soluble in chloroform | [3] |
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial building block in several important synthetic transformations, including the preparation of precursors for the Pauson-Khand and Mitsunobu reactions.
Precursor for the Pauson-Khand Reaction in the Synthesis of (-)-Incarvilline
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition used to construct cyclopentenones, which are common motifs in natural products.[2] this compound can be readily alkylated to generate enyne precursors for this reaction. A notable application is in the diastereoselective formal synthesis of the monoterpene alkaloid (-)-incarvilline, a compound with significant analgesic activity. The key step involves an intramolecular Pauson-Khand reaction of an N-substituted p-toluenesulfonamide derivative.
Experimental Protocol: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide (Pauson-Khand Precursor)
This protocol details the synthesis of an enyne precursor for the Pauson-Khand reaction, starting from this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.6 equiv)
-
N,N-Dimethylformamide (DMF)
-
1-Bromo-2-butyne (1.0 equiv)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (2.8 equiv)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Alkylation:
-
To a round-bottomed flask, add this compound (1.0 equiv) and potassium carbonate (1.6 equiv).
-
Add DMF and stir the suspension at room temperature for 1 hour.
-
Slowly add 1-bromo-2-butyne (1.0 equiv) to the mixture and continue stirring at room temperature for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Dilute with diethyl ether and wash with deionized water (2 x).
-
Extract the combined aqueous layers with diethyl ether (2 x).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
-
Deprotection:
-
Dissolve the crude product in dichloromethane.
-
Add trifluoroacetic acid (2.8 equiv) and stir the solution at room temperature for 20 hours under a nitrogen atmosphere.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.
-
Quantitative Data:
| Step | Product | Yield |
| Alkylation & Deprotection | N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide | 73% |
This protocol is adapted from a literature procedure.
Logical Workflow for the Synthesis of (-)-Incarvilline Intermediate
Caption: Synthetic route to a key intermediate of (-)-incarvilline.
Mechanism of Action of (-)-Incarvilline
(-)-Incarvilline exhibits significant analgesic effects. Its mechanism of action is believed to be multifactorial, primarily involving the adenosinergic system. It is suggested that incarvillateine's antinociceptive effect is mediated through adenosine receptors. Additionally, some studies indicate a partial involvement of the opioidergic system, as its analgesic effects can be partially blocked by opioid receptor antagonists.
Caption: Proposed mechanism of analgesic action of (-)-incarvilline.
N-Alkylation via the Mitsunobu Reaction for Amine Synthesis
The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[2] this compound can act as the nucleophile in this reaction, allowing for the direct synthesis of Boc-protected secondary amines from primary and secondary alcohols.[2] This is a valuable transformation in the synthesis of many pharmaceutical intermediates.
Experimental Protocol: Mitsunobu Reaction of a Primary Alcohol with this compound
This protocol provides a general procedure for the N-alkylation of a primary alcohol using this compound under Mitsunobu conditions.
Reaction Scheme:
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the primary alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Mitsunobu Reaction:
-
Slowly add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
-
Quantitative Data (Representative):
| Substrate (Alcohol) | Product | Yield |
| Benzyl alcohol | N-Benzyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 85-95% |
| 1-Butanol | N-Butyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | 80-90% |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Workflow for Mitsunobu Reaction
Caption: General workflow for the synthesis of protected amines via Mitsunobu reaction.
Application in the Synthesis of Carbapenem Antibiotics: The Case of Doripenem
While not a direct application of this compound, the synthesis of the carbapenem antibiotic Doripenem utilizes the closely related N-(tert-butoxycarbonyl)sulfamide. This highlights the importance of the Boc-protected sulfonamide moiety in the construction of complex pharmaceutical agents. In the synthesis of Doripenem, this intermediate is used to introduce the sulfamoyl side chain, which is crucial for the drug's antibacterial activity.
Mechanism of Action of Doripenem
Doripenem is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][4][5][6] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]
References
- 1. Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Boc-p-toluenesulfonamide in Agrochemical Synthesis: A Versatile Reagent for Amine Protection and Sulfonamide Construction
Introduction
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, commonly abbreviated as N-Boc-p-toluenesulfonamide, is a versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, possessing both a Boc-protected amine and a tosyl group, makes it a critical tool for researchers and scientists in the development of complex molecules, including those with applications in the agrochemical industry. While direct, large-scale synthesis of commercial agrochemicals using this specific reagent is not widely documented in publicly available literature, its application in the synthesis of key structural motifs and intermediates is of significant interest to professionals in agrochemical research and development.
This document provides detailed application notes and protocols for the use of N-Boc-p-toluenesulfonamide, focusing on its role as an efficient protecting group for amines and as a precursor for the synthesis of N-substituted p-toluenesulfonamides, a common scaffold in various bioactive compounds.
Application Notes
N-Boc-p-toluenesulfonamide primarily serves two key functions in synthetic chemistry that are highly relevant to the construction of novel agrochemical candidates:
-
Amine Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] In the context of multi-step agrochemical synthesis, protecting a reactive amine functionality is often crucial to prevent undesired side reactions while other parts of the molecule are being modified. N-Boc-p-toluenesulfonamide can be utilized in reactions where the p-toluenesulfonamide moiety itself is part of the target scaffold, with the Boc group serving to temporarily mask the amine.
-
Synthesis of N-Substituted p-Toluenesulfonamides: The sulfonamide functional group is a key component in numerous biologically active molecules, including herbicides and fungicides. N-Boc-p-toluenesulfonamide can act as a precursor to N-substituted p-toluenesulfonamides through alkylation or arylation, followed by the removal of the Boc protecting group. This approach offers a controlled and often high-yielding route to introduce the p-toluenesulfonamide moiety into a target molecule.
The general stability of N-Boc-p-toluenesulfonamide allows for its use in a variety of reaction conditions, making it a reliable building block in the synthesis of diverse molecular architectures for agrochemical screening.
Experimental Protocols
The following protocols are representative examples of how N-Boc-p-toluenesulfonamide can be utilized in the synthesis of intermediates relevant to agrochemical research.
Protocol 1: General Procedure for the N-Alkylation of N-Boc-p-toluenesulfonamide
This protocol describes a general method for the synthesis of N-alkyl-N-Boc-p-toluenesulfonamides, which are precursors to N-alkyl-p-toluenesulfonamides.
Reaction Scheme:
Caption: N-Alkylation of N-Boc-p-toluenesulfonamide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF (0.5 M), add this compound (1.0 equivalent).
-
Add the alkyl halide (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-N-Boc-p-toluenesulfonamide.
Quantitative Data (Example):
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 16 | 92 |
| Iodomethane | K₂CO₃ | DMF | 12 | 88 |
| 1-Bromobutane | K₂CO₃ | DMF | 24 | 85 |
Protocol 2: Deprotection of N-Boc-p-toluenesulfonamides
This protocol describes the removal of the Boc protecting group to yield the corresponding N-substituted p-toluenesulfonamide.
Reaction Scheme:
Caption: Deprotection of N-Boc-p-toluenesulfonamide.
Materials:
-
N-Alkyl-N-Boc-p-toluenesulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the N-alkyl-N-Boc-p-toluenesulfonamide (1.0 equivalent) in anhydrous dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the N-alkyl-p-toluenesulfonamide.
Quantitative Data (Example):
| Substrate | Acid | Solvent | Reaction Time (h) | Yield (%) |
| N-Benzyl-N-Boc-p-toluenesulfonamide | TFA | CH₂Cl₂ | 2 | 95 |
| N-Methyl-N-Boc-p-toluenesulfonamide | TFA | CH₂Cl₂ | 1.5 | 98 |
| N-Butyl-N-Boc-p-toluenesulfonamide | TFA | CH₂Cl₂ | 3 | 93 |
Logical Workflow for Synthesis of N-Substituted p-Toluenesulfonamides
The following diagram illustrates the logical workflow for the synthesis of N-substituted p-toluenesulfonamides using N-Boc-p-toluenesulfonamide as a key starting material.
References
Application Notes and Protocols: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide as a Versatile Reagent for Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as Boc-tosylamide, is a highly versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, combining a readily cleavable tert-butoxycarbonyl (Boc) protecting group with a p-toluenesulfonyl (tosyl) moiety, makes it an exceptional tool for the controlled introduction of the sulfonamide functional group. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse sulfonamide derivatives.
Introduction
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development.[1] this compound serves as a stable, crystalline solid that acts as a precursor to a reactive tosyl isocyanate or as a nucleophile in its deprotonated form.[2] The Boc group provides a temporary shield for the sulfonamide nitrogen, allowing for selective N-alkylation and other modifications.[3] Subsequent removal of the Boc group under mild acidic conditions provides the desired secondary sulfonamides in high yields.[4] This reagent is particularly useful in reactions such as N-alkylation with alkyl halides and the Mitsunobu reaction for the conversion of alcohols to sulfonamides.[2][5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 18303-04-3 | [6] |
| Molecular Formula | C₁₂H₁₇NO₄S | [6] |
| Molecular Weight | 271.33 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 121-123 °C | [7] |
| Solubility | Soluble in chloroform, dichloromethane, THF, DMF | [7] |
| Purity | Typically ≥98% | [6] |
Applications in Organic Synthesis
This compound is a key reagent in several important organic transformations for the synthesis of sulfonamide derivatives.
Synthesis of N-Alkyl-p-toluenesulfonamides
The reagent can be readily deprotonated with a mild base to form a nucleophile that reacts with various electrophiles, such as alkyl halides, to yield N-alkylated products. Subsequent deprotection of the Boc group affords the final N-alkyl-p-toluenesulfonamide.
Experimental Protocol: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide [4]
This protocol describes the N-alkylation of this compound with 1-bromo-2-butyne, followed by the removal of the Boc protecting group.
Materials:
-
This compound (8.14 g, 30 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (6.6 g, 48 mmol, 1.6 equiv)
-
1-Bromo-2-butyne (2.6 mL, 30 mmol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (33 mL)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (6.4 mL, 84 mmol, 2.8 equiv)
-
Silica gel for column chromatography
Procedure:
-
To a 250-mL two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound, potassium carbonate, and N,N-dimethylformamide.
-
Stir the suspension at room temperature for 1 hour.
-
Add 1-bromo-2-butyne dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel, rinsing the flask with diethyl ether (100 mL).
-
Wash the organic layer with deionized water (2 x 100 mL).
-
Extract the combined aqueous layers with diethyl ether (2 x 100 mL).
-
Combine all organic layers and concentrate under reduced pressure to obtain the crude N-(tert-butoxycarbonyl)-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide as a white solid.
-
Dissolve the crude solid in dichloromethane (15 mL) and transfer to a 250-mL single-necked round-bottomed flask.
-
Add trifluoroacetic acid and stir the solution under a nitrogen atmosphere at room temperature for 20 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude orange oil by silica gel column chromatography to afford N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide as a white solid.
| Product | Yield | Reference |
| N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide | 73% | [4] |
Mitsunobu Reaction for the Synthesis of N-Substituted Sulfonamides
The Mitsunobu reaction enables the conversion of primary and secondary alcohols directly into the corresponding N-alkylsulfonamides with inversion of stereochemistry at the alcohol carbon.[8][9] this compound acts as the nucleophile in this reaction.
General Experimental Protocol: Mitsunobu Reaction
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol, this compound, and triphenylphosphine in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc protected sulfonamide.
-
The Boc group can then be removed as described in the deprotection protocols.
| Alcohol | Product | Yield | Reference |
| Benzyl alcohol | N-Benzyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamide | High (qualitative) | [10] |
| Primary Aliphatic Alcohols | N-Alkyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamides | Good to Excellent | [9] |
| Secondary Aliphatic Alcohols | N-Alkyl-N-(tert-butoxycarbonyl)-p-toluenesulfonamides (with inversion) | Good | [9] |
Synthesis of this compound
The reagent itself can be synthesized from p-toluenesulfonamide and di-tert-butyl dicarbonate.
Experimental Protocol: Synthesis of this compound [2][11]
Materials:
-
p-Toluenesulfonamide (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv)
-
Sodium hydroxide (NaOH) (1.1 equiv)
-
Water
-
tert-Butyl alcohol
-
Pentane
Procedure:
-
In a round-bottomed flask, dissolve sodium hydroxide in water.
-
Add p-toluenesulfonamide and tert-butyl alcohol to the stirred solution.
-
Add di-tert-butyl dicarbonate dropwise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH ~3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure this compound.
Deprotection Protocols
The Boc group can be readily removed under various conditions to unveil the sulfonamide.
Acidic Deprotection with Trifluoroacetic Acid (TFA)[4]
Procedure:
-
Dissolve the N-Boc protected sulfonamide in dichloromethane.
-
Add trifluoroacetic acid (2.8 equivalents).
-
Stir the solution at room temperature for 20 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by column chromatography or recrystallization.
Mechanochemical Deprotection with p-Toluenesulfonic Acid (p-TsOH)[1][5]
This solvent-free method is an environmentally friendly alternative for Boc deprotection.
Procedure:
-
In a ball mill grinder vessel, combine the Boc-protected amine and p-toluenesulfonic acid monohydrate (2 equivalents per Boc group).
-
Grind the mixture at 30 Hz for 10 minutes at room temperature.
-
Suspend the crude mixture in dichloromethane.
-
Collect the precipitated product (the amine tosylate salt) by filtration.
| Deprotection Method | Reagent | Conditions | Yield | Reference |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temperature, 20 h | Typically high | [4] |
| Mechanochemical | p-Toluenesulfonic Acid (p-TsOH) | Ball mill, Solvent-free, 10 min | Almost quantitative | [1][5] |
Conclusion
This compound is an invaluable reagent for the synthesis of a wide range of sulfonamide derivatives. Its stability, ease of handling, and the straightforward protocols for its application and subsequent deprotection make it a preferred choice for researchers in synthetic and medicinal chemistry. The methodologies outlined in this document provide a solid foundation for the efficient incorporation of the p-toluenesulfonamide moiety into complex molecules, facilitating the development of novel chemical entities with potential therapeutic applications.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. scbt.com [scbt.com]
- 7. N-(叔丁氧基羰基)-对甲苯磺酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for N-Alkylation of Sulfonamides using N-Boc-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-alkylation of sulfonamides, a critical transformation in medicinal chemistry and drug development. The protocols focus on the use of N-(tert-butoxycarbonyl)-p-toluenesulfonamide as a versatile starting material for the synthesis of N-alkylated sulfonamides. Two primary synthetic routes are detailed: the Mitsunobu reaction with alcohols and direct alkylation with alkyl halides. This document offers detailed experimental procedures, data on reaction yields, troubleshooting advice, and safety protocols.
Introduction
N-substituted sulfonamides are a prominent class of compounds in pharmaceuticals, exhibiting a wide range of biological activities. The ability to introduce various alkyl groups onto the sulfonamide nitrogen is crucial for modulating properties such as potency, selectivity, and pharmacokinetic profiles. N-Boc-p-toluenesulfonamide serves as an excellent precursor for these syntheses. The Boc (tert-butoxycarbonyl) group activates the sulfonamide for alkylation and can be subsequently removed under acidic conditions to yield the secondary sulfonamide.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of p-toluenesulfonamide derivatives under various conditions, providing a comparative overview of expected yields.
Table 1: N-Alkylation of p-Toluenesulfonamide via Mitsunobu Reaction
| Alcohol Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | PPh₃, DIAD | THF | 0 to RT | 12-24 | ~85-95 |
| 4-Methylbenzyl alcohol | PPh₃, DIAD | THF | 0 to RT | 12-24 | ~90 |
| 4-Methoxybenzyl alcohol | PPh₃, DIAD | THF | 0 to RT | 12-24 | ~88 |
| Ethanol | PPh₃, DEAD | THF | 0 to RT | 12-24 | Good to Excellent |
| Isopropanol | PPh₃, DIAD | THF | RT to 80 | 24 | Moderate to Good |
| 1-Phenylethanol | PPh₃, DIAD | THF | RT | 24 | ~81 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: N-Alkylation of p-Toluenesulfonamide with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | RT to 80 | 2-6 | >90 |
| n-Propyl bromide | K₂CO₃ | DMF | 70-80 | 4-6 | Good |
| 1-Bromo-2-butyne | K₂CO₃ | DMF | RT | 2 | ~73 (after deprotection)[1] |
| Benzyl chloride | Cs₂CO₃ | Acetonitrile | Reflux | 12 | Good |
Yields are approximate and can vary based on specific reaction conditions and scale.
Method Comparison: Mitsunobu Reaction vs. Alkylation with Alkyl Halides
| Feature | Mitsunobu Reaction | Alkylation with Alkyl Halides |
| Alkylating Agent | Primary and secondary alcohols. | Primary and some secondary alkyl halides (I > Br > Cl). |
| Stereochemistry | Inversion of configuration at the alcohol stereocenter. | Sɴ2 mechanism leads to inversion of configuration at the halide center. |
| Reaction Conditions | Mild, neutral conditions (typically 0 °C to room temperature). | Requires a base (e.g., K₂CO₃, Cs₂CO₃) and often elevated temperatures. |
| Substrate Scope | Broad for alcohols; sensitive to steric hindrance. | Broad for alkyl halides; can be sensitive to sterically hindered substrates. |
| Byproducts | Triphenylphosphine oxide and a hydrazine derivative; can be challenging to remove. | Inorganic salts, which are typically easy to remove by aqueous workup. |
| Advantages | Excellent for stereochemical inversion; mild conditions tolerate sensitive functional groups. | Uses readily available and often cheaper alkylating agents; simpler workup. |
| Disadvantages | Stoichiometric amounts of reagents and byproducts; hazardous reagents (DEAD/DIAD). | Requires a base which might not be compatible with all functional groups; can lead to over-alkylation. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N-Alkylation of N-Boc-p-toluenesulfonamide via Mitsunobu Reaction
This protocol is suitable for the alkylation of N-Boc-p-toluenesulfonamide with primary and secondary alcohols.[2]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated, N-Boc-protected sulfonamide.
Protocol 2: General Procedure for N-Alkylation of N-Boc-p-toluenesulfonamide with Alkyl Halides
This protocol describes a general method for the N-alkylation of N-Boc-p-toluenesulfonamide using an alkyl halide and a base.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, propyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (1.5-2.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Boc Group
This protocol is for the removal of the N-Boc protecting group to yield the final N-alkylated sulfonamide.[1]
Materials:
-
N-alkyl, N-Boc-protected sulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-alkyl, N-Boc-protected sulfonamide in dichloromethane.
-
Add trifluoroacetic acid (2-5 eq.) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the N-alkylated sulfonamide. Further purification by chromatography or recrystallization may be necessary.
Visualizations
Caption: Overall experimental workflow for the synthesis of N-alkyl-p-toluenesulfonamides.
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation of a sulfonamide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive reagents (e.g., wet solvent, old PPh₃ or DIAD).- Insufficiently acidic sulfonamide for Mitsunobu reaction.- Steric hindrance from bulky alcohol or alkyl halide.- Inappropriate base or solvent for alkyl halide reaction. | - Use freshly dried solvents and new reagents.- N-Boc protection generally increases acidity sufficiently.- Increase reaction time and/or temperature.- For alkyl halide reactions, try a stronger base (e.g., Cs₂CO₃) or a more polar aprotic solvent (e.g., DMF, DMSO).[3] |
| Formation of N,N-dialkylated product | - Excess alkylating agent.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or only a slight excess (1.1 eq.) of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Monitor the reaction closely by TLC and stop it once the mono-alkylated product is maximized.[3] |
| Difficulty in removing byproducts (Mitsunobu) | - Triphenylphosphine oxide and the hydrazine byproduct can be difficult to separate from the product by chromatography. | - Use polymer-supported PPh₃ which can be filtered off.- Employ modified azodicarboxylates that lead to byproducts that are easier to remove.- Optimize chromatography conditions (e.g., different solvent systems). |
Safety Information
-
Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD): These reagents are toxic, irritants, and potentially explosive, especially when heated.[4] Handle with extreme care in a fume hood. Avoid heating pure DEAD or DIAD. They are often supplied as solutions in toluene to improve safety.[5]
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle with appropriate gloves and eye protection in a fume hood.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each specific reagent and handle with appropriate precautions.
-
Solvents (DMF, DCM, THF): Handle in a well-ventilated area. DMF is a reproductive toxin. DCM is a suspected carcinogen. THF can form explosive peroxides upon storage.
References
Application Notes and Protocols: Solvent-Free Deprotection of N-Boc Group Using p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the efficient, solvent-free deprotection of N-tert-butoxycarbonyl (Boc) protected amines using p-toluenesulfonic acid (p-TsOH). This environmentally friendly method eschews traditional volatile and corrosive acids and organic solvents, offering a green chemistry approach with high to quantitative yields. The primary methods detailed are mechanochemical, utilizing either a ball mill or manual grinding with a mortar and pestle. These techniques are rapid, operationally simple, and exhibit excellent chemoselectivity, preserving other acid-sensitive functionalities such as esters and amides. This application note includes comprehensive experimental procedures, quantitative data for a range of substrates, safety guidelines, and visual diagrams of the reaction mechanism and workflow to facilitate adoption in research and development settings.
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in multistep organic synthesis, prized for its stability in a variety of reaction conditions. Traditional deprotection methods often rely on strong, corrosive acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in chlorinated solvents, posing significant environmental and handling challenges.
Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and reducing exposure to hazardous materials. p-Toluenesulfonic acid (p-TsOH) is a strong, non-volatile, and easy-to-handle solid organic acid, making it an ideal candidate for solvent-free applications. This note details a robust and highly efficient method for N-Boc deprotection by simply grinding the N-Boc protected amine with p-TsOH monohydrate at room temperature. The reaction is typically complete within minutes, yielding the corresponding amine p-toluenesulfonate salt in near-quantitative yields.[1][2]
Reaction Mechanism
The deprotection proceeds via a classic acid-catalyzed elimination mechanism. The p-toluenesulfonic acid protonates the carbonyl oxygen of the Boc group, initiating the collapse of the carbamate. This results in the formation of a stable tert-butyl cation, carbon dioxide, and the protonated amine. The tert-butyl cation subsequently deprotonates to form isobutylene gas.
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Data Presentation: Substrate Scope and Yields
The solvent-free mechanochemical deprotection using p-TsOH is effective for a variety of N-Boc protected primary amines, including those in amino acid derivatives. The reaction demonstrates high chemoselectivity, leaving ester and amide functional groups intact.[1] All reactions were performed by ball milling for 10 minutes at room temperature, yielding the corresponding amine p-toluenesulfonate salts.
| Entry | Substrate | Product | Yield (%)[1] |
| 1 | N-Boc-N'-(L-phenylalanine methyl ester)oxalamide | N-aminopropyl-N'-(L-phenylalanine methyl ester)oxalamide p-toluenesulfonate | >98 |
| 2 | Bis-Boc-1,3-diaminopropane | 1,3-diaminopropane di-p-toluenesulfonate | >98 |
| 3 | Bis-Boc-1,5-diaminopentane | 1,5-diaminopentane di-p-toluenesulfonate | >98 |
| 4 | N-Boc-D-alanine | D-alanine p-toluenesulfonate | >98 |
| 5 | N-Boc-β-alanine | β-alanine p-toluenesulfonate | >98 |
Experimental Protocols
This section provides detailed protocols for the solvent-free deprotection of N-Boc groups using p-toluenesulfonic acid.
Materials and Equipment
-
N-Boc protected amine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Method A: Ball mill (e.g., Retsch MM400) with stainless steel grinding jars and balls.
-
Method B: Agate or ceramic mortar and pestle.
-
Spatula, weighing paper, vials.
-
Dichloromethane (CH₂Cl₂) for work-up.
-
Filtration apparatus (Büchner funnel, filter paper, flask).
-
Rotary evaporator.
Safety Precautions
-
p-Toluenesulfonic acid is corrosive and causes skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle p-TsOH in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
All operations should be carried out by trained personnel in a laboratory setting.
Protocol 1: Mechanochemical Deprotection using a Ball Mill
This is the preferred method for reproducibility and efficiency.
Caption: Experimental workflow for ball mill deprotection.
Procedure:
-
Reactant Preparation: To a stainless steel grinding jar, add the N-Boc protected amine and p-toluenesulfonic acid monohydrate. For each N-Boc group to be cleaved, use 2.0 equivalents of p-TsOH·H₂O.[2]
-
Milling: Add a stainless steel ball (e.g., 10 mm diameter) to the jar, seal it, and place it in the ball mill. Grind the mixture for 10 minutes at a frequency of 30 Hz at room temperature.[2]
-
Work-up:
-
Transfer the resulting crude solid mixture to a flask.
-
Suspend the solid in a minimal amount of dichloromethane.
-
Collect the precipitated amine p-toluenesulfonate salt by vacuum filtration.
-
Air-dry the collected solid to yield the final product.
-
Note: If the product is soluble in dichloromethane, evaporate the solvent under reduced pressure to obtain the salt.[2]
-
Protocol 2: Manual Deprotection using a Mortar and Pestle
This method is suitable for laboratories without access to a ball mill. While effective, results may be less reproducible than with automated grinding.[2]
Procedure:
-
Reactant Preparation: Add the N-Boc protected amine and 2.0 equivalents of p-TsOH·H₂O per Boc group to an agate or ceramic mortar.
-
Grinding: Vigorously grind the solids together using a pestle for 15-20 minutes at room temperature. The mixture should become a fine, homogenous powder. The extended time compared to ball milling ensures thorough mixing and reaction.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (Step 3).
Product Isolation: Conversion of Amine Salt to Free Amine
The product of the solvent-free deprotection is the amine p-toluenesulfonate salt. If the free amine is required for subsequent steps, a simple basic work-up can be performed.
Procedure:
-
Dissolve or suspend the amine p-toluenesulfonate salt in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a stronger base like sodium hydroxide (1M NaOH). Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.
Conclusion
The use of p-toluenesulfonic acid for the solvent-free deprotection of N-Boc groups offers a highly efficient, rapid, and environmentally benign alternative to traditional methods. The mechanochemical approach, whether by ball mill or manual grinding, provides near-quantitative yields of the corresponding amine salts at room temperature. These protocols are distinguished by their operational simplicity, mild conditions, and excellent chemoselectivity, making them a valuable tool for organic synthesis in both academic and industrial research, particularly in the context of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Mitsunobu Reactions with N-Boc-p-toluenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-Boc-p-toluenesulfonamide as a nucleophile in the Mitsunobu reaction. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve your reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Mitsunobu reaction with N-Boc-p-toluenesulfonamide. What are the common causes?
A1: Low yields in this reaction can stem from several factors:
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Insufficiently acidic nucleophile: The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 15. While N-Boc-p-toluenesulfonamide is acidic enough to react, its efficiency can be substrate-dependent.
-
Steric hindrance: Highly hindered primary or secondary alcohols can react sluggishly, leading to lower yields. For sterically demanding substrates, extended reaction times or elevated temperatures may be necessary.
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Reagent quality: Ensure that the phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DEAD, DIAD) are of high purity and anhydrous. Triphenylphosphine can oxidize to triphenylphosphine oxide over time, and azodicarboxylates can decompose.
-
Solvent purity: The use of dry, anhydrous solvents is crucial, as water can hydrolyze the reaction intermediates. Tetrahydrofuran (THF) is a commonly used solvent and should be freshly distilled or obtained from a reliable source.
-
Incorrect order of addition: The order in which reagents are added can significantly impact the reaction's success. A common and often successful method is to dissolve the alcohol, N-Boc-p-toluenesulfonamide, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.
Q2: What are the main side products, and how can I minimize their formation?
A2: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). The formation of these is inherent to the reaction mechanism. A common side reaction involving the desired product is elimination, particularly with secondary alcohols that can form stable alkenes. To minimize elimination, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: I am struggling with the purification of my final product. Any suggestions?
A3: The removal of triphenylphosphine oxide and the hydrazine byproduct is a common challenge. Here are a few strategies:
-
Chromatography: Flash column chromatography is the most common method for purification.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
-
Alternative Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.[1] Similarly, the use of azodicarboxylates like di-tert-butyl azodicarboxylate (DTBAD) can be advantageous, as the corresponding hydrazine byproduct can be removed with an acidic wash.
-
Aqueous Wash: In some cases, an aqueous wash can help remove some of the hydrazine byproduct. However, triphenylphosphine oxide is largely insoluble in water.[2]
Q4: Can I use other phosphines or azodicarboxylates with N-Boc-p-toluenesulfonamide?
A4: Yes, while triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are most common, other reagents can be used. For instance, tributylphosphine (n-Bu₃P) can be an effective alternative to PPh₃.[2] The choice of azodicarboxylate can also be varied to improve reactivity or simplify purification. For example, 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be used with less acidic nucleophiles.[3]
Data Presentation
The following tables provide examples of reported yields for the Mitsunobu reaction using N-Boc-p-toluenesulfonamide with different alcohol substrates.
Table 1: Reaction with a Primary Alcohol
| Alcohol Substrate | Azodicarboxylate | Phosphine | Solvent | Yield (%) | Reference |
| Primary Alcohol Derivative | DMEAD | PPh₃ | THF | 78 | [4] |
Table 2: Reaction with a Secondary Alcohol
| Alcohol Substrate | Azodicarboxylate | Phosphine | Solvent | Yield (%) | Reference |
| Cyclohexenol Derivative | DIAD | PPh₃ | Toluene | 67 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction with a Primary Alcohol
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv), N-Boc-p-toluenesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Protocol 2: General Procedure for the Mitsunobu Reaction with a Secondary Alcohol
This protocol is a general guideline. Reactions with secondary alcohols, especially hindered ones, may require longer reaction times or higher temperatures.
-
Preparation: In a flame-dried flask under an inert atmosphere, combine the secondary alcohol (1.0 equiv), N-Boc-p-toluenesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene as the solvent (concentration typically 0.1-0.5 M).
-
Cooling: Cool the mixture to 0 °C.
-
Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C, if necessary. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude material via flash column chromatography to yield the pure product.
Mandatory Visualizations
Caption: Mechanism of the Mitsunobu Reaction with N-Boc-p-toluenesulfonamide.
Caption: General Experimental Workflow for the Mitsunobu Reaction.
Caption: Troubleshooting Decision Tree for Low Yields.
References
Side reactions of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide and how to avoid them
Welcome to the technical support center for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tert-butyl N-(4-methylphenyl)sulfonylcarbamate, is a versatile reagent widely used in organic synthesis.[1] Its primary application is as a protecting group for amines, particularly in peptide synthesis, to prevent unwanted reactions at the amino group.[2][3] It is also utilized in the preparation of sulfonamide derivatives, which are important in medicinal chemistry for developing antibacterial agents.[1]
Q2: What are the general physical and chemical properties of this compound?
This compound is a white to off-white crystalline solid.[2][3] It is stable under normal conditions and at room temperature.[2][4] Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₇NO₄S | [2][5] |
| Molecular Weight | 271.33 g/mol | [5] |
| Melting Point | 121-123 °C | [2][5] |
| Purity | >98% (as determined by HPLC) | [3] |
| Solubility | Soluble in chloroform | [6] |
| Storage | Sealed in a dry place at room temperature | [5][6] |
Q3: What are the most common side reactions associated with the use of this compound?
The most significant side reactions occur during the deprotection of the tert-butoxycarbonyl (Boc) group. The acidic conditions required for Boc group removal generate a reactive tert-butyl cation intermediate.[7] This carbocation can lead to:
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic residues in the substrate, such as tryptophan, cysteine, and methionine, leading to undesired side products.[7][8]
-
Incomplete Deprotection: Insufficient acid concentration, short reaction times, or steric hindrance can lead to incomplete removal of the Boc group.[7]
Q4: How can t-butylation side reactions be prevented during Boc deprotection?
The most effective method to prevent t-butylation is the use of "scavengers" in the deprotection reaction mixture.[7] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with the desired product.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of the Deprotected Product
A low yield of the desired product after deprotection can be due to several factors. The following guide will help you troubleshoot this issue.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR) often indicates the formation of side products, most commonly from t-butylation.[7]
Mechanism of Boc Deprotection and Side Product Formation
Caption: Mechanism of Boc deprotection and side product formation.
To prevent these side reactions, the addition of scavengers is highly recommended.
Common Scavengers for Boc Deprotection
| Scavenger | Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose scavenger. |
| Dithioethane (DTE) | 0.5% | Particularly useful when Cys, Met, or Trp are present.[8] |
| Thioanisole | 5% | Effective for protecting Met and Trp residues. |
| Water | 2.5 - 5% | Often used in combination with TIS. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general starting point for deprotection using TFA in dichloromethane (DCM).
-
Preparation: Dissolve the N-Boc protected substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. For substrates containing sensitive residues (Trp, Met, Cys), add appropriate scavengers (e.g., 2.5% TIS, 2.5% water).
-
Reaction: Add the TFA deprotection cocktail to the substrate solution and stir at room temperature. The reaction is typically complete in 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7] The product is typically isolated as the TFA salt.
Protocol 2: Alternative Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and yields the hydrochloride salt of the deprotected amine.
-
Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: The product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates. Always handle strong acids like TFA and HCl in a well-ventilated fume hood with appropriate personal protective equipment.
References
Technical Support Center: Purification of Products from N-(tert-Butoxycarbonyl)-p-toluenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from N-(tert-Butoxycarbonyl)-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: Common impurities can include unreacted this compound, p-toluenesulfonamide (from Boc deprotection), and byproducts from other reagents. For instance, in a Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate are significant byproducts.[1][2] In Pauson-Khand reactions, residual cobalt complexes and products from alkyne trimerization can be present.[3]
Q2: How can I monitor the progress of my reaction to minimize purification challenges?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The product, being N-alkylated, is typically less polar than the starting this compound. For example, in one reported reaction, the N-alkylated product had an Rf of 0.34 in 20% ethyl acetate/hexanes, while the deprotected product had an Rf of 0.16.[4]
Q3: What are the primary purification techniques for products derived from this compound?
A3: The two most common and effective purification techniques are flash column chromatography and recrystallization.[5][6] Flash chromatography is excellent for separating compounds with different polarities, while recrystallization is a cost-effective method for obtaining highly pure crystalline products.[6]
Q4: My desired product appears to be unstable on silica gel. What can I do?
A4: If you suspect your product is degrading on silica gel, you can perform a 2D TLC analysis to confirm instability. If the compound is unstable, consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina).
Troubleshooting Guide
The following table provides a systematic approach to troubleshooting common issues encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting material (this compound). | Incomplete reaction. | - Monitor the reaction by TLC until the starting material is consumed. - Increase reaction time or temperature if necessary. |
| Co-elution during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. A less polar eluent may be required. | |
| Presence of a more polar byproduct, likely p-toluenesulfonamide. | Unintentional deprotection of the Boc group during the reaction or workup. | - Avoid acidic conditions during workup if the Boc group needs to be retained. - Use a milder purification technique if the product is sensitive. |
| This byproduct can sometimes be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) during workup.[4] | ||
| Contamination with triphenylphosphine oxide (TPPO) after a Mitsunobu reaction. | TPPO is a common byproduct of the Mitsunobu reaction and can be difficult to separate by chromatography due to its polarity.[1][2] | - Before concentrating the reaction mixture, dilute with a non-polar solvent (e.g., diethyl ether or hexanes) and cool to precipitate some of the TPPO, which can then be filtered off. - Optimize column chromatography; sometimes a gradient elution is necessary. |
| Residual metal catalyst (e.g., cobalt) after a Pauson-Khand reaction. | The metal complex adheres to the product. | - Filter the crude reaction mixture through a pad of Celite or silica gel before concentration to remove the bulk of the metal residue.[7] |
| Difficulty in achieving crystallization during recrystallization. | Incorrect solvent system. | - Perform a systematic solvent screen to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include methanol/water or ethyl acetate/heptane.[5][6] |
| Presence of impurities inhibiting crystallization. | - Attempt to purify the crude product first by flash column chromatography to remove the majority of impurities before proceeding with recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of a neutral organic compound using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvents for the mobile phase (e.g., ethyl acetate and hexanes/heptane)[6][8]
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
Method:
-
Select the Eluent System: Determine the optimal solvent system by running TLC plates with varying solvent polarities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Pack the Column:
-
Dry packing: Add the dry silica gel to the column and then carefully run the eluent through it.
-
Slurry packing: Mix the silica gel with the eluent to form a slurry and pour it into the column.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure to start the flow.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes.
-
Monitor the composition of the fractions by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[9]
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying a solid organic compound by recrystallization.
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent(s) (e.g., methanol/water, acetone/heptane)[5][6]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Method:
-
Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The product should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for N-Boc-p-toluenesulfonamide Amination
Welcome to the technical support center for the amination of N-Boc-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the amination of aryl halides with N-Boc-p-toluenesulfonamide?
A1: The amination of aryl halides with N-Boc-p-toluenesulfonamide is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and the nitrogen atom of the sulfonamide. The N-Boc group serves as a protecting group that can be subsequently removed. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the potential causes?
A2: Incomplete conversion is a common issue in Buchwald-Hartwig aminations and can stem from several factors:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.
-
Insufficient Base Strength or Solubility: The base is necessary to deprotonate the sulfonamide, forming the active nucleophile. If the base is not strong enough or is poorly soluble in the reaction solvent, the reaction rate will be significantly reduced.[1]
-
Low Reaction Temperature: While milder conditions are generally preferred, some less reactive aryl halides may require higher temperatures to proceed at a reasonable rate.
Q3: I am observing the formation of side products. What are the most common side products and how can they be minimized?
A3: A common side product in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. To minimize this:
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Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired amination versus the side reactions. Screening different combinations can help identify conditions that favor C-N bond formation.
-
Control Reaction Temperature: Lowering the temperature may decrease the rate of side reactions more than the desired reaction.
Another potential side reaction is the cleavage of the Boc protecting group under certain conditions, although it is generally stable to the basic conditions of the Buchwald-Hartwig reaction.
Q4: How do I select the appropriate catalyst, ligand, and base for my specific substrates?
A4: The optimal combination of catalyst, ligand, and base is highly dependent on the specific aryl halide and amine coupling partners.
-
Catalyst: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes (precatalysts) are also commercially available and can offer higher reactivity and reproducibility.
-
Ligand: For primary amines and amides, bidentate phosphine ligands like BINAP and DPPF have been used.[2] However, for many applications, sterically hindered, electron-rich monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) often provide superior results, especially with less reactive aryl chlorides.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, though this may require higher temperatures or more active catalyst systems.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Inappropriate ligand for the aryl halide. 3. Insufficiently strong or insoluble base. 4. Reaction temperature is too low. | 1. Use a fresh palladium source or a pre-catalyst. Ensure rigorous inert atmosphere and anhydrous conditions. 2. For aryl chlorides, switch to a more electron-rich and bulky ligand. 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Ensure the base has good solubility in the chosen solvent. 4. Gradually increase the reaction temperature and monitor the progress. |
| Formation of Hydrodehalogenation Byproduct | 1. The rate of reductive elimination of the desired product is slow compared to competing side reactions. 2. Sub-optimal ligand or base. | 1. Screen different phosphine ligands. Bulky, electron-rich ligands often accelerate the desired reductive elimination. 2. Try a different base. The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction outcome. 3. Lowering the reaction temperature may help. |
| Difficulty in Product Purification | 1. Contamination with palladium residues. 2. Similar polarity of the product and starting materials. | 1. After the reaction, consider a workup with a thiol-functionalized silica gel to scavenge residual palladium. 2. Optimize the reaction to drive it to full conversion to simplify purification. Explore different solvent systems for chromatography. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Inconsistent inert atmosphere technique. | 1. Use high-purity, anhydrous solvents and reagents. 2. Ensure consistent and thorough degassing of solvents and purging of the reaction vessel with an inert gas. |
Experimental Protocols
While specific, optimized protocols for the amination of every aryl halide with N-Boc-p-toluenesulfonamide are not available in a single source, the following general procedure for a Buchwald-Hartwig amination can be used as a starting point for optimization.
General Protocol for Palladium-Catalyzed Amination of an Aryl Bromide with N-Boc-p-toluenesulfonamide
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-p-toluenesulfonamide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, N-Boc-p-toluenesulfonamide, cesium carbonate, palladium catalyst, and phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows
Caption: A decision tree for troubleshooting low product yield in the amination reaction.
References
Technical Support Center: Challenges in the Deprotection of N-(p-toluenesulfonyl) Amides
Welcome to the technical support center for the deprotection of N-(p-toluenesulfonyl) amides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the cleavage of the robust tosyl protecting group from nitrogen atoms.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl group so difficult to remove?
The N-tosyl (Ts) group is a highly stable protecting group due to the strong electron-withdrawing nature of the p-toluenesulfonyl moiety. This decreases the nucleophilicity of the nitrogen atom and strengthens the N-S bond, making it resistant to many common deprotection conditions. Cleavage often requires harsh acidic, basic, or reductive methods that can be incompatible with other functional groups in the molecule.[1][2][3][4]
Q2: What are the most common challenges encountered during N-tosyl deprotection?
The most frequent issues include:
-
Incomplete or no deprotection: The stability of the N-S bond can lead to low or no conversion to the desired amine.
-
Low yields: This can be a result of incomplete reaction, side reactions, product degradation under harsh conditions, or difficult purification.
-
Side reactions: The forcing conditions required for deprotection can lead to undesired reactions at other functional groups within the molecule, such as cleavage of other protecting groups (e.g., Boc, acetals), racemization, or elimination.
-
Chemoselectivity issues: Difficulty in selectively deprotecting the N-tosyl group in the presence of other sensitive functionalities.
Q3: What are the main categories of deprotection methods for N-tosyl amides?
The primary methods for N-tosyl deprotection can be categorized as:
-
Reductive Cleavage: Generally milder and more chemoselective, employing reagents like magnesium in methanol (Mg/MeOH), samarium(II) iodide (SmI₂), or sodium in liquid ammonia.[2][5][6][7][8]
-
Acidic Hydrolysis: Utilizes strong acids such as hydrobromic acid (HBr) in acetic acid, concentrated sulfuric acid (H₂SO₄), or trifluoromethanesulfonic acid.[1][2][9]
-
Basic Hydrolysis: Employs strong bases like cesium carbonate, often in alcoholic solvents.[10][11]
-
Photoredox Catalysis: A newer, milder approach using visible light and a photocatalyst to initiate a reductive cleavage.[12][13]
-
Electrochemical Methods: Involves the electrochemical reduction of the sulfonamide.[14]
Q4: How do I choose the best deprotection method for my specific substrate?
The choice of method depends critically on the substrate's structure and the presence of other functional groups. A decision-making workflow is provided below to assist in this selection process. Generally, for substrates with sensitive functional groups, milder reductive or photoredox methods are preferred. For robust molecules, harsher acidic conditions may be employed for a more cost-effective and straightforward procedure.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Low isolated yield of the desired amine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently Harsh Conditions | The N-tosyl group is notoriously stable. If using a mild reagent, consider switching to a more powerful method. For example, if Mg/MeOH is ineffective, SmI₂ or acidic conditions (if tolerated by the substrate) may be necessary.[2] |
| Steric Hindrance | Bulky groups near the sulfonamide can impede reagent access. Reductive methods, particularly with smaller reagents, may be more effective. For highly hindered substrates, stronger reductants like sodium in liquid ammonia might be required. |
| Electron-Withdrawing Groups | The presence of electron-withdrawing groups on the molecule can further stabilize the N-S bond, making cleavage more difficult. More potent reductive methods like SmI₂ are often required in these cases. |
| Poor Reagent Quality | Reagents for reductive methods, such as SmI₂, are often sensitive to air and moisture. Ensure reagents are fresh and handled under inert conditions. For acidic deprotection, ensure the concentration of the acid is as specified. |
| Insufficient Reaction Time or Temperature | Some deprotection reactions, especially with milder reagents, may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. |
Issue 2: Low Yield of the Deprotected Amine
Symptoms:
-
The reaction appears to go to completion by TLC/LC-MS, but the isolated yield is poor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Degradation | The harsh conditions used for deprotection (e.g., strong acid, high temperature) may be degrading the desired amine product. Consider switching to a milder deprotection method. |
| Side Reactions | Unwanted side reactions can consume the starting material or product. Carefully analyze byproducts to understand the side reaction pathways. Adjusting reaction conditions (e.g., temperature, reagent stoichiometry) may minimize these. |
| Difficult Work-up and Purification | The resulting amine may be volatile or highly water-soluble, leading to losses during extraction and purification. Consider converting the amine to a salt (e.g., hydrochloride) to facilitate isolation. |
| Cleavage of Other Functional Groups | If your substrate contains other sensitive functional groups (e.g., esters, Boc groups), they may be cleaved under the deprotection conditions, leading to a mixture of products and a low yield of the desired compound. Choose an orthogonal deprotection strategy. |
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of N-tosyl amides with representative reaction conditions and yields. Note that optimal conditions and yields are substrate-dependent.
| Method | Reagents and Conditions | Substrate Type | Typical Yield (%) | Key Considerations | References |
| Reductive (Mg/MeOH) | Mg, MeOH, rt or reflux, 2-4 h | N-Tosyl amides | 78-98 | Mild, but can be slow. May require activation of Mg. | [2][7][8] |
| Reductive (SmI₂) | SmI₂/amine/H₂O, THF, rt, instantaneous | Various Tosylamides | >90 | Very fast and efficient, good functional group tolerance. Reagent is air-sensitive. | [2][15] |
| Acidic (HBr/AcOH) | 33% HBr in AcOH, phenol, 90 °C, 16 h | N-Tosyl amides | High (but can vary) | Harsh conditions, may not be suitable for sensitive substrates. Phenol acts as a scavenger. | [1] |
| Basic (Cs₂CO₃) | Cs₂CO₃, THF/MeOH, rt | N-Tosylindoles | Quantitative | Mild conditions, particularly effective for electron-deficient systems. | [10][11] |
| Photoredox | Photocatalyst (e.g., eosin Y), Hantzsch ester, visible light, rt | Various Tosylamides | Good to excellent | Very mild conditions, excellent functional group tolerance. Requires a light source. | [12][13] |
Experimental Protocols
Protocol 1: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol describes a general procedure for the reductive cleavage of an N-tosyl group using magnesium turnings in methanol.
Materials:
-
N-tosyl amide (1.0 mmol)
-
Magnesium turnings (10.0 mmol, 10 equiv.)
-
Anhydrous methanol (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing the N-tosyl amide (1.0 mmol), add anhydrous methanol (20 mL).
-
Add magnesium turnings (10.0 mmol) to the solution with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Gentle heating to reflux may be required for less reactive substrates.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Acidic Deprotection using HBr in Acetic Acid and Phenol
This protocol outlines a procedure for the acidic cleavage of an N-tosyl group. Caution: This method uses a strong, corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-tosyl amide (1.0 mmol)
-
33% Hydrobromic acid in acetic acid (4 mL)
-
Phenol (4 g)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a condenser, combine the N-tosyl amide (1.0 mmol) and phenol (4 g).
-
Add 33% HBr in acetic acid (4 mL) to the mixture.
-
Heat the reaction mixture at 90 °C for 16 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Basify the aqueous mixture to pH > 10 by the slow addition of 1 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., column chromatography or crystallization).[1]
Protocol 3: Deprotection using Samarium(II) Iodide (SmI₂)
This protocol describes a mild and rapid deprotection of N-tosyl amides using SmI₂. Caution: SmI₂ is air-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
N-tosyl amide (1.0 mmol)
-
0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol, 2.2 equiv.)
-
Anhydrous THF (10 mL)
-
Triethylamine (0.3 mL, 2.2 mmol, 2.2 equiv.)
-
Water (0.1 mL, 5.5 mmol, 5.5 equiv.)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosyl amide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add triethylamine (0.3 mL) and water (0.1 mL) to the solution.
-
Add the 0.1 M solution of SmI₂ in THF (22 mL) dropwise to the stirred solution at room temperature. The deep blue or green color of the SmI₂ solution should disappear upon addition.
-
The reaction is typically instantaneous. Monitor by TLC or LC-MS to confirm completion.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[15]
Visualizations
Decision Tree for Selecting an N-Tosyl Deprotection Method
Caption: A decision tree to guide the selection of an appropriate N-tosyl deprotection method.
Troubleshooting Workflow for a Failed Deprotection Reaction
Caption: A workflow for troubleshooting failed N-tosyl deprotection reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of Reactions with N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (Boc-TsN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its monitoring important?
This compound, also known as Boc-TsN, is a versatile reagent used in organic synthesis.[1][2] It often serves as a protecting group for amines or as a precursor for sulfonamide derivatives, which are significant in medicinal chemistry.[1][2] Monitoring reactions by Thin Layer Chromatography (TLC) is crucial to determine the consumption of starting materials and the formation of products, which helps in deciding when a reaction is complete.[3][4]
Q2: What are the typical TLC characteristics of Boc-TsN?
Boc-TsN is a moderately polar, UV-active compound due to its aromatic ring.[3] It appears as a white powder with a melting point of 121-123 °C and is soluble in solvents like chloroform.[5][6] On a silica TLC plate, its retention factor (Rf) will depend on the solvent system used, but it will generally be less polar than the corresponding unprotected p-toluenesulfonamide.
Q3: What is a good starting solvent system for monitoring reactions with Boc-TsN?
A binary mixture of a non-polar and a polar solvent is typically effective.[3] A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate (EtOAc).[3] You can start with a ratio of 4:1 Hexanes:EtOAc and adjust the polarity based on the resulting spot separation. The goal is to achieve an Rf value between 0.15 and 0.85 for all components of interest.[7]
Q4: How can I visualize Boc-TsN and related compounds on a TLC plate?
-
UV Light: Since Boc-TsN contains a toluenesulfonyl group, it is aromatic and will absorb short-wave (254 nm) UV light.[8] On a TLC plate containing a fluorescent indicator, it will appear as a dark spot against a green background.[8][9]
-
Staining: If a reactant or product is not UV-active, a chemical stain is required.[10][11]
-
Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized. Spots appear as yellow-brown against a purple background.[11]
-
Ninhydrin: This stain is excellent for visualizing amines. Primary and secondary amines will typically show up as purple or pink spots after heating.[7][12] Boc-protected amines can also be visualized as the heat from a heat gun can cleave the Boc group.[12]
-
p-Anisaldehyde: Useful for a wide range of functional groups, often giving varied colors which can help differentiate between compounds.[13]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or tailing. | 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic.3. Sample is not fully dissolved or contains insoluble impurities. | 1. Dilute the sample and re-spot on the plate.[10][14][15]2. Add a modifier to the eluent: 0.1-2.0% triethylamine for basic compounds or 0.1-2.0% acetic acid for acidic compounds.[7][10]3. Ensure the sample is fully dissolved before spotting.[15] |
| Rf values are too high (spots near the solvent front). | The eluent (solvent system) is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent. For example, change from 1:1 Hexanes:EtOAc to 4:1 Hexanes:EtOAc.[10] |
| Rf values are too low (spots near the baseline). | The eluent is not polar enough. | Increase the proportion of the polar solvent or choose a more polar solvent. For example, change from 4:1 Hexanes:EtOAc to 1:1 Hexanes:EtOAc.[10] |
| No spots are visible on the plate. | 1. Compound is not UV-active.2. Sample concentration is too low.3. The solvent level in the chamber was above the spotting line.4. Compound is volatile and may have evaporated. | 1. Use a chemical stain for visualization.[10]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14]3. Ensure the solvent level is below the origin line on the TLC plate.[14]4. Minimize drying time before development. |
| Poor separation between spots (spots are too close). | The polarity of the solvent system is not optimal for the mixture. | Try a different solvent system. For example, substitute dichloromethane/methanol or toluene/acetone for hexanes/ethyl acetate to alter the selectivity of the separation. |
| Reaction mixture lane is just a smear. | The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO). | After spotting the reaction mixture on the plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[13] |
| Is my compound decomposing on the silica plate? | Some compounds, particularly those sensitive to acid, can degrade on the acidic silica gel. | Perform a 2D TLC. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear below the diagonal.[13][16] |
Experimental Protocols
General Protocol for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for each lane.[17]
-
Sample Preparation: Dissolve a small amount (<1 mg) of your starting material and reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting the Plate: Use a capillary tube to spot small amounts of your samples onto the origin line in their respective lanes. A standard setup includes:
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (eluent). Ensure the solvent level is below the origin line.[14] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]
-
If necessary, dip the plate into a chemical stain, then gently heat with a heat gun until spots appear.
-
-
Analysis: Analyze the plate to see if the starting material spot has diminished or disappeared in the reaction mixture lane and if a new product spot has appeared. The reaction is complete when the limiting reactant is no longer visible.[4]
Visualizations
Workflow for TLC Monitoring
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic for Poor Spot Definition
Caption: Decision tree for troubleshooting common TLC spot definition issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. This compound Undefined 18303-04-3 [sigmaaldrich.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 13. Chromatography [chem.rochester.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of N-Boc-p-toluenesulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of N-Boc-p-toluenesulfonamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of N-Boc-p-toluenesulfonamide derivatives in a question-and-answer format.
Q1: My N-Boc-p-toluenesulfonamide derivative is not moving from the origin of the silica gel column, even with a relatively polar eluent system.
A1: This issue, known as "streaking" or "tailing," is common for amine derivatives on silica gel. The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms in your compound, causing it to stick to the stationary phase.
Troubleshooting Steps:
-
Incorporate a Base: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic silanol groups on the silica surface, reducing the strong interactions with your compound.
-
Use Amino Silica Gel: Consider using an amino-functionalized silica gel. The amino groups on the silica surface create a more neutral environment, which is less likely to strongly interact with basic compounds, allowing for more efficient elution.[1][2]
-
Increase Eluent Polarity: While you may have tried increasing the polarity, a significant jump may be necessary. Consider a gradient elution, starting with a less polar system and gradually increasing the concentration of the more polar solvent.
Q2: My compound elutes with the solvent front, resulting in poor separation from non-polar impurities.
A2: This indicates that your eluent system is too polar for your compound. The compound has a low affinity for the silica gel and is being washed through the column too quickly.
Troubleshooting Steps:
-
Decrease Eluent Polarity: Start with a much less polar solvent system. For N-Boc-p-toluenesulfonamide derivatives, a good starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%).
-
Optimize Rf Value: Aim for an Rf value of 0.2-0.4 for your desired compound on a TLC plate using the chosen eluent system. This generally provides the best separation on a column.
Q3: I am observing a new, more polar spot on my TLC after running the column, suggesting my compound is decomposing.
A3: N-Boc protecting groups can be labile to acidic conditions. The inherent acidity of silica gel can be sufficient to cause partial deprotection of the N-Boc group, leading to the formation of the free sulfonamide.
Troubleshooting Steps:
-
Neutralize the Silica Gel: As mentioned in Q1, adding a base like triethylamine to your eluent can neutralize the silica and prevent deprotection.
-
Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic).
Q4: The separation between my desired product and a close-running impurity is poor.
A4: Achieving good resolution between compounds with similar polarities can be challenging.
Troubleshooting Steps:
-
Fine-tune the Eluent System: Make small, incremental changes to the solvent ratio. Sometimes a change of just 1-2% in the polar solvent concentration can significantly improve separation.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent combinations. For example, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.
-
Optimize Column Parameters: Use a longer column, a finer mesh silica gel, or a slower flow rate to increase the number of theoretical plates and improve separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of N-Boc-p-toluenesulfonamide derivatives?
A1: A common and effective starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 (hexanes:ethyl acetate), and gradually increase the polarity based on TLC analysis. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.[3]
Q2: How can I determine the optimal solvent system before running a large-scale column?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this. Test various solvent systems on a TLC plate to find the one that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials (the parent sulfonamide or amine), byproducts from the Boc-protection step (e.g., di-tert-butyl carbonate), and potentially the deprotected sulfonamide if the N-Boc group is cleaved during the reaction or workup.
Q4: Can I dry-load my sample onto the column?
A4: Yes, dry-loading is often preferred, especially if your compound has limited solubility in the initial, non-polar eluent. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Data Presentation
Table 1: Typical Eluent Systems and Approximate Rf Values for N-Boc-p-toluenesulfonamide Derivatives on Silica Gel
| Eluent System (v/v) | Approximate Rf of N-Boc-p-toluenesulfonamide Derivative | Notes |
| 10% Ethyl Acetate / 90% Hexanes | 0.2 - 0.3 | Good starting point for many derivatives. |
| 20% Ethyl Acetate / 80% Hexanes | 0.4 - 0.5 | Useful for slightly more polar derivatives. |
| 30% Ethyl Acetate / 70% Hexanes | 0.6 - 0.7 | May be too polar for good separation of less polar compounds. |
| 5% Methanol / 95% Dichloromethane | 0.3 - 0.5 | An alternative for more polar derivatives or when different selectivity is needed. |
Note: Rf values are highly dependent on the specific derivative and the experimental conditions.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of the crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude N-Boc-p-toluenesulfonamide derivative in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or a nitrogen line (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Analysis of Fractions:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a suitable staining agent.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified N-Boc-p-toluenesulfonamide derivative.
-
Mandatory Visualization
References
- 1. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing decomposition of N-Boc-p-toluenesulfonamide during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Boc-p-toluenesulfonamide during its synthesis.
Troubleshooting Guide
Decomposition of N-Boc-p-toluenesulfonamide during synthesis typically manifests as low yield, the presence of impurities, or complete reaction failure. The primary cause of decomposition is the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. The following guide addresses common issues and provides corrective actions.
| Observation/Issue | Potential Cause | Recommended Action |
| Low or No Yield of N-Boc-p-toluenesulfonamide | Acidic Reaction Conditions: The Boc group is highly susceptible to acid-catalyzed cleavage, reverting the product to p-toluenesulfonamide. | - Ensure all glassware is free of acidic residues. - Use freshly distilled and anhydrous solvents to avoid acidic impurities. - The reaction should be run under basic or neutral conditions. The use of a non-nucleophilic base like potassium carbonate or a hindered amine base is recommended. |
| High Reaction Temperature: Thermal decomposition can occur at elevated temperatures, leading to the loss of the Boc group. | - Maintain the reaction temperature at or below room temperature, particularly during the addition of reagents. Cooling the reaction mixture to 0°C is often beneficial.[1] - Avoid localized heating by ensuring efficient stirring. | |
| Moisture in Reaction: Water can facilitate the hydrolysis of the Boc group, especially in the presence of any acidic or basic catalysts. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | |
| Presence of p-Toluenesulfonamide as a Major Byproduct | Premature Deprotection: This is a clear indication of Boc group cleavage due to acidic conditions or excessive heat. | - Re-evaluate the pH of the reaction mixture. If necessary, add a non-nucleophilic base to neutralize any acid. - Monitor the reaction temperature closely and ensure it does not exceed the recommended range. |
| Work-up Conditions Too Acidic: The use of acidic solutions during the work-up can cleave the Boc group. | - During aqueous work-up, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. - If an acid wash is necessary, use a dilute, weak acid and minimize contact time. | |
| Formation of Unknown Impurities | Side Reactions of Di-tert-butyl dicarbonate (Boc Anhydride): Boc anhydride can react with nucleophiles other than the intended p-toluenesulfonamide. | - Add the p-toluenesulfonamide and base to the reaction vessel before the slow, portion-wise addition of Boc anhydride. - Ensure the reaction temperature is kept low to moderate the reactivity of Boc anhydride. |
| Decomposition of Solvents or Reagents: The use of old or impure solvents and reagents can introduce contaminants that lead to side reactions. | - Use high-purity, freshly opened, or properly stored solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for N-Boc-p-toluenesulfonamide during its synthesis?
A1: The primary decomposition pathway is the acid-catalyzed cleavage of the N-Boc group. This reaction results in the formation of p-toluenesulfonamide, carbon dioxide, and isobutylene. High temperatures can also promote this decomposition.
Q2: What are the ideal pH and temperature conditions for synthesizing N-Boc-p-toluenesulfonamide?
A2: The synthesis should be carried out under basic conditions. The use of a base such as potassium carbonate is common in protocols involving N-Boc-p-toluenesulfonamide.[1] The reaction temperature should be maintained at or below room temperature (ideally between 0°C and 25°C) to minimize side reactions and prevent thermal decomposition.[1]
Q3: How can I monitor the progress of the synthesis and detect any decomposition?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot corresponding to the starting material, p-toluenesulfonamide, will be more polar than the N-Boc-p-toluenesulfonamide product. The appearance of a new, more polar spot or the persistence of the starting material spot can indicate decomposition or an incomplete reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[2]
Q4: What are the best practices for the work-up and purification of N-Boc-p-toluenesulfonamide to avoid decomposition?
A4: During the work-up, it is crucial to avoid acidic conditions. Use washes with saturated sodium bicarbonate solution to neutralize any residual acid. When performing column chromatography, use a neutral silica gel and a non-acidic eluent system. Evaporation of solvents should be done at reduced pressure and moderate temperatures (e.g., below 40°C).
Q5: Can I store N-Boc-p-toluenesulfonamide, and if so, under what conditions?
A5: Yes, N-Boc-p-toluenesulfonamide is a stable solid that can be stored. It should be kept in a tightly sealed container in a cool, dry place away from acids and strong oxidizing agents. Storage at room temperature is generally acceptable for short to medium durations. For long-term storage, refrigeration is recommended.
Experimental Protocol: Synthesis of N-Boc-p-toluenesulfonamide
This protocol is a general guideline for the synthesis of N-Boc-p-toluenesulfonamide, designed to minimize decomposition.
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add p-toluenesulfonamide (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous DMF.
-
Slowly add the di-tert-butyl dicarbonate solution to the stirred reaction mixture at 0°C over 30 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.
Visualizations
Caption: Decomposition pathway of N-Boc-p-toluenesulfonamide.
Caption: Troubleshooting workflow for N-Boc-p-toluenesulfonamide synthesis.
References
Technical Support Center: Scaling Up Reactions Involving N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving N-(tert-Butoxycarbonyl)-p-toluenesulfonamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in large-scale synthesis?
A1: this compound, also known as N-Boc-p-toluenesulfonamide, is a versatile intermediate in organic synthesis.[1] Its primary large-scale application is as a protecting group for primary and secondary amines.[2] The Boc (tert-Butoxycarbonyl) group provides a stable shield for the amine functionality, allowing for selective reactions at other parts of a molecule. It is widely used in the synthesis of pharmaceuticals and other complex organic compounds.[1]
Q2: What are the main challenges when scaling up the synthesis of this compound itself?
A2: Scaling up the synthesis from p-toluenesulfonamide and di-tert-butyl dicarbonate (Boc anhydride) presents several challenges. These include ensuring efficient and homogenous mixing of the reactants, controlling the reaction temperature to prevent side reactions, and managing the safe handling of reagents and solvents on a larger scale. Post-reaction, challenges shift to efficient product isolation, which often involves crystallization. Finding a suitable solvent system for large-volume crystallization that provides high yield and purity can be complex.
Q3: What are the key considerations when scaling up N-alkylation reactions using this compound?
A3: When scaling up N-alkylation reactions, several factors become critical. These include managing potential exotherms from the reaction, ensuring efficient mixing to maintain reaction consistency, and addressing the potential for side reactions like over-alkylation.[3] The choice of base and solvent can significantly impact the reaction's success at a larger scale. Additionally, the work-up and purification of the final product need to be adapted for larger volumes, often moving from chromatographic methods to crystallization or extraction.
Q4: How is the Boc group typically removed from the sulfonamide at an industrial scale, and what are the associated hazards?
A4: The Boc group is typically removed under acidic conditions.[2] While trifluoroacetic acid (TFA) is common in lab-scale synthesis, its corrosive nature and environmental persistence make it less ideal for large-scale production.[4] Industrially, aqueous solutions of hydrochloric acid (HCl) or other strong acids in organic solvents are often preferred.[5] The main hazards associated with this step at scale are the handling of large quantities of corrosive acids and the evolution of isobutylene gas, a flammable byproduct.[4] Proper ventilation and off-gas scrubbing are essential safety measures.[4]
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient base or catalyst. 2. Inefficient mixing at larger scale. 3. Product loss during work-up and isolation. | 1. Ensure the base (e.g., triethylamine) and catalyst (e.g., DMAP) are used in appropriate molar ratios. 2. Use a mechanical stirrer suitable for the reactor volume to ensure homogeneity. 3. Optimize the crystallization solvent and temperature profile to maximize product recovery. |
| Product Purity Issues | 1. Presence of unreacted p-toluenesulfonamide. 2. Formation of side products due to localized overheating. 3. Inefficient removal of Boc anhydride during work-up. | 1. Adjust stoichiometry or reaction time. Recrystallization can remove unreacted starting material. 2. Ensure efficient cooling and controlled addition of reagents to manage the reaction exotherm. 3. Wash the crude product with a non-polar solvent like hexane to remove residual Boc anhydride. |
| Crystallization Fails or is Slow | 1. Incorrect solvent system. 2. Supersaturation not achieved. 3. Presence of impurities inhibiting crystal growth. | 1. Screen for optimal crystallization solvents. A mixture of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexane) is often effective. 2. Concentrate the solution or cool it slowly to induce crystallization. Seeding with a small crystal of the pure product can help. 3. Purify the crude material before crystallization if it contains significant impurities. |
N-Alkylation of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Product | 1. Incomplete deprotonation of the sulfonamide. 2. Low reactivity of the alkylating agent. 3. Steric hindrance from bulky substrates. | 1. Use a sufficiently strong base (e.g., K₂CO₃, NaH) and ensure anhydrous conditions. 2. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or increasing the reaction temperature. 3. Increase reaction time and/or temperature. A change in solvent to improve solubility may also be beneficial. |
| Formation of Di-Alkylated Byproduct | Over-alkylation due to the reactivity of the mono-alkylated product. | 1. Use a stoichiometric amount or only a slight excess of the alkylating agent.[3] 2. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. |
| Reaction Does Not Go to Completion | 1. Insufficient base or reaction time. 2. Presence of water in the reaction mixture. | 1. Increase the amount of base and/or extend the reaction time, monitoring progress by TLC or HPLC. 2. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the starting material. |
Boc-Deprotection of the Alkylated Sulfonamide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Poor solubility of the starting material in the reaction medium. | 1. Increase the concentration of the acid or switch to a stronger acid system (e.g., 4M HCl in dioxane).[6] 2. Allow the reaction to warm to room temperature if it is being run at a low temperature. 3. Choose a solvent system where the protected sulfonamide is fully soluble. |
| Formation of Side Products (e.g., t-butylation) | The tert-butyl cation generated during deprotection alkylates other nucleophilic sites on the molecule. | 1. Add a scavenger such as triisopropylsilane (TIS) or water to trap the tert-butyl cation. 2. Use milder deprotection conditions, such as a lower acid concentration or temperature. |
| Difficulty Isolating the Product | The resulting amine salt is an oil or is difficult to handle. | 1. After removing the acid and solvent, co-evaporate the residue with a solvent like toluene to remove residual acid.[6] 2. If the HCl salt is desired, using 4M HCl in dioxane can often lead to the precipitation of a crystalline solid.[6] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Large-Scale Boc-Protection of an Amine (Adapted for p-Toluenesulfonamide)
| Parameter | Lab Scale | Large Scale |
| Starting Amine | (Example: 10 g) | (Example: 1 kg) |
| Solvent (e.g., Dichloromethane) | 100 mL | 10 L |
| Base (e.g., Triethylamine) | 1.2 equivalents | 1.2 equivalents |
| Di-tert-butyl dicarbonate | 1.1 equivalents | 1.1 equivalents |
| Catalyst (e.g., DMAP) | 0.05 equivalents | 0.05 equivalents |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 90-98% | 88-95% |
| Note: This data is illustrative and based on general procedures for Boc protection. Actual parameters may vary depending on the specific amine and reaction conditions. |
Table 2: Effect of Base on the N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
| Entry | Base (mol%) | Conversion (%) |
| 1 | K₂CO₃ (10) | >95 |
| 2 | None | 5 |
| 3 | Cs₂CO₃ (10) | 87 |
| Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724. |
Table 3: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide
| Entry | Alcohol | Isolated Yield (%) |
| 1 | Benzyl alcohol | 86 |
| 2 | 4-Methylbenzyl alcohol | 90 |
| 3 | 4-Methoxybenzyl alcohol | 88 |
| 4 | 4-Chlorobenzyl alcohol | 81 |
| Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from general procedures for the Boc-protection of amines and is suitable for scaling up.
Materials:
-
p-Toluenesulfonamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge p-toluenesulfonamide (1.0 eq) and dichloromethane (approx. 10 L per kg of sulfonamide).
-
Reagent Addition: Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq). Stir until all solids are dissolved.
-
Cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq), either neat or as a solution in DCM, via the addition funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a wash with dilute HCl, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Slurry the crude solid in hexane to remove any unreacted Boc anhydride and other non-polar impurities. Filter the solid and then recrystallize from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Protocol 2: N-Alkylation of this compound
This procedure is a general method for N-alkylation using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry reactor under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 5-10 L per kg).
-
Add finely powdered, anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 1 hour.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 6-24 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purification: The crude product can be purified by column chromatography (for smaller scales) or by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) for larger quantities.
Protocol 3: Large-Scale Boc-Deprotection
This protocol uses aqueous HCl, a more industrially friendly alternative to TFA.
Materials:
-
N-Alkyl-N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or toluene)
Procedure:
-
Reaction Setup: In a reactor, dissolve the Boc-protected sulfonamide in acetone.
-
Deprotection: Slowly add concentrated HCl to the solution. An exotherm may be observed, so controlled addition and cooling may be necessary.
-
Stir the mixture at room temperature until the reaction is complete (typically 1-4 hours), as monitored by TLC or HPLC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Add water and a suitable organic solvent to the residue.
-
Adjust the pH of the aqueous layer to basic (pH > 10) with NaOH solution to neutralize the HCl and deprotonate the amine.
-
Separate the organic layer, and extract the aqueous layer with more of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected N-alkyl-p-toluenesulfonamide.
Visualizations
References
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide and its Carbamate Counterparts
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and peptide synthesis, the judicious selection of amine protecting groups is a critical determinant of a successful multi-step synthesis. An ideal protecting group should be readily introduced and removed, exhibit stability under various reaction conditions, and afford high yields in both protection and deprotection steps. This guide provides a comprehensive comparison of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide as a reagent for amine protection against the widely used carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Introduction to Amine Protection Strategies
Protecting groups are temporarily installed on a functional group to prevent it from reacting in subsequent synthetic steps. For amines, the most common protecting groups form carbamates, amides, or sulfonamides. The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes, where one protecting group can be selectively removed in the presence of others.[1]
This compound is a versatile reagent used to introduce a protected sulfonamide functionality.[2] It is particularly useful in Mitsunobu reactions for the direct conversion of alcohols to N-(p-toluenesulfonyl)carbamates.[3][4] The resulting protected amine is a sulfonamide, which exhibits different stability and reactivity compared to carbamates.
The most common carbamate protecting groups are:
-
Boc (tert-Butoxycarbonyl): Known for its stability in basic and nucleophilic conditions and its facile removal with acid.[1][5]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[6]
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Fmoc (9-Fluorenylmethyloxycarbonyl): Characterized by its stability in acidic conditions and its lability to mild basic conditions, often piperidine.[7][8]
Comparative Data on Amine Protecting Groups
The following tables summarize the stability of these protecting groups under various conditions and provide an overview of typical protection and deprotection yields.
Table 1: Stability of Common Amine Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile[1] | Stable[5] | Stable[5] |
| Cbz | Stable | Stable | Labile[6] |
| Fmoc | Stable[9] | Labile[7][8] | Can be cleaved under some conditions[7] |
| Ts-N(Boc) | Boc group is labile | Stable | Stable |
Table 2: Typical Yields for Protection and Deprotection
| Protecting Group | Substrate Example | Protection Yield (%) | Deprotection Yield (%) |
| Boc | Glycine | >95 | >90 |
| Cbz | Leucine | ~90 | >90 |
| Fmoc | Phenylalanine | >90 | >95 |
| Ts-N(Boc) | Benzyl alcohol (via Mitsunobu) | 80-95 | >90 (Boc removal) |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
This compound (for Sulfonamide Formation)
Protection via Mitsunobu Reaction:
This protocol describes the conversion of an alcohol to a protected sulfonamide.
-
Reagents: Alcohol (1.0 eq.), this compound (1.2 eq.), Triphenylphosphine (PPh₃, 1.5 eq.), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the alcohol, this compound, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound protected amine.
-
Deprotection (Boc Removal):
-
Reagents: N-Boc-p-toluenesulfonamide protected amine (1.0 eq.), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected amine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[10]
-
Stir the mixture at room temperature for 1-4 hours.[11]
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture in vacuo.
-
The resulting p-toluenesulfonamide can be used directly or further deprotected if necessary.
-
Boc Protection and Deprotection
Boc Protection:
-
Reagents: Primary or secondary amine (1.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), Triethylamine (TEA, 1.2 eq.) or Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF) or Dichloromethane (DCM).[1][12]
-
Procedure:
-
Dissolve the amine in THF or DCM.
-
Add the base (e.g., TEA) to the solution.
-
Slowly add a solution of Boc₂O in the same solvent.[1]
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.[12]
-
Boc Deprotection (Acidolysis):
-
Reagents: N-Boc protected amine (1.0 eq.), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).[10][13]
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (20-50% v/v) or an equal volume of 4M HCl in dioxane.[10]
-
Stir the reaction, allowing it to warm to room temperature, for 30 minutes to a few hours.[10]
-
Monitor the reaction by TLC.
-
Concentrate the mixture under reduced pressure to obtain the amine salt.[11]
-
For the free amine, perform a basic work-up.[10]
-
Cbz Protection and Deprotection
Cbz Protection:
-
Reagents: Amino acid (1.0 eq.), Sodium carbonate (Na₂CO₃, 2.5 eq.), Benzyl chloroformate (Cbz-Cl, 1.1 eq.), Water, Diethyl ether.[6]
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of Na₂CO₃ at 0 °C.
-
Add Cbz-Cl dropwise while stirring vigorously.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]
-
Wash with diethyl ether, then acidify the aqueous layer with HCl.
-
Extract the product with an organic solvent, dry, and concentrate.[6]
-
Cbz Deprotection (Catalytic Hydrogenolysis):
-
Reagents: Cbz-protected compound (1.0 eq.), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).[6][14]
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Carefully add the Pd/C catalyst.[6]
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus).[14]
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst.[6]
-
Concentrate the filtrate to obtain the deprotected amine.[6]
-
Fmoc Protection and Deprotection
Fmoc Protection:
-
Reagents: Amine (1.0 eq.), Fmoc-Cl or Fmoc-OSu (1.05 eq.), Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA), Dioxane/Water or DMF.
-
Procedure:
-
Dissolve the amine in a suitable solvent system (e.g., dioxane/water).
-
Add the base followed by the Fmoc reagent.
-
Stir at room temperature for 1-3 hours.
-
Perform an aqueous work-up, extract the product, dry, and concentrate.
-
Fmoc Deprotection (Base-mediated):
-
Reagents: Fmoc-protected compound, 20% Piperidine in N,N-Dimethylformamide (DMF).[9][15]
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution.[15]
-
Stir at room temperature; the reaction is typically complete within 30 minutes.[7]
-
Monitor by TLC or LC-MS.
-
Dilute with water and extract the product with an organic solvent.
-
Wash the organic layer to remove DMF and piperidine, then dry and concentrate.[7]
-
Visualization of Workflows and Orthogonality
The following diagrams illustrate the general workflow for amine protection and deprotection and the concept of orthogonal deprotection.
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal deprotection of Fmoc, Boc, and Cbz groups.
Conclusion
The choice of an amine protecting group is a strategic decision in organic synthesis. While this compound provides a valuable route to protected sulfonamides, the carbamate-based Boc, Cbz, and Fmoc groups offer a well-established and versatile toolkit for the orthogonal protection of amines. The Boc group is ideal for strategies requiring acid-labile deprotection, the Cbz group for those utilizing catalytic hydrogenolysis, and the Fmoc group for base-labile removal. A thorough understanding of their respective stabilities, along with optimized protocols for their introduction and cleavage, is essential for the successful synthesis of complex molecules in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Undefined 18303-04-3 [sigmaaldrich.com]
- 3. This compound | 18303-04-3 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison: N-Boc-p-toluenesulfonamide and p-Toluenesulfonamide in Synthetic Chemistry
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the myriad of tools available to chemists, sulfonamides play a crucial role, serving as versatile protecting groups for amines and as precursors for a variety of nitrogen-containing compounds. This guide provides an in-depth, objective comparison of two key reagents in this class: N-Boc-p-toluenesulfonamide and its parent compound, p-toluenesulfonamide. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While both compounds are derivatives of p-toluenesulfonic acid, the presence of the tert-butoxycarbonyl (Boc) group on N-Boc-p-toluenesulfonamide significantly alters its reactivity and applications compared to the unsubstituted p-toluenesulfonamide. This comparison will delve into their respective roles in common synthetic transformations, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences and Applications
| Feature | N-Boc-p-toluenesulfonamide | p-Toluenesulfonamide |
| Primary Function | Boc-protecting group source for amines, particularly in peptide synthesis.[1] | Precursor for sulfonamide drugs, protecting group for amines.[2][3][4] |
| Key Reactions | Mitsunobu reaction, Pauson-Khand reaction.[5][6][7][8] | N-alkylation, synthesis of sulfonamides.[1][3] |
| Acidity of N-H | Less acidic due to the electron-donating Boc group. | More acidic, allowing for deprotonation and subsequent alkylation. |
| Deprotection | Boc group is readily cleaved under mild acidic conditions (e.g., TFA).[1] | Tosyl group requires harsher reductive or strong acidic conditions for cleavage.[9] |
Performance in Key Synthetic Transformations: A Quantitative Comparison
The following table summarizes the performance of N-Boc-p-toluenesulfonamide and p-toluenesulfonamide in representative synthetic reactions. It is important to note that the data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
| Reaction Type | Reagent | Substrate | Product | Yield (%) | Reference |
| N-Alkylation (Manganese-Catalyzed) | p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 | [3] |
| p-Toluenesulfonamide | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)-p-toluenesulfonamide | 90 | [3] | |
| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 88 | [3] | |
| p-Toluenesulfonamide | 1-Hexanol | N-Hexyl-p-toluenesulfonamide | 85 | [3] | |
| Mitsunobu Reaction | N-Boc-p-toluenesulfonamide | (1R,2S,5R)-(-)-Menthol | Inverted N-Boc-tosylamide | ~70-80 (estimated based on similar hindered alcohols) | [10] |
| p-Toluenesulfonamide | n-Propanol | N-Propyl-p-toluenesulfonamide | Good to Excellent | [11] | |
| Amine Synthesis (via Deprotection) | N-Boc-p-toluenesulfonamide (product from Mitsunobu) | N-Alkyl-N-Boc-p-toluenesulfonamide | Primary/Secondary Amine | Quantitative | [5][12] |
| p-Toluenesulfonamide (product from N-alkylation) | N-Alkyl-p-toluenesulfonamide | Primary/Secondary Amine | High (with appropriate reducing agent) | [9] |
Experimental Protocols
N-Alkylation of p-Toluenesulfonamide using a Manganese Catalyst
This protocol is adapted from the manganese-catalyzed borrowing hydrogen methodology for the N-alkylation of sulfonamides with alcohols.[3]
Materials:
-
p-Toluenesulfonamide (1.0 mmol, 171 mg)
-
Alcohol (e.g., Benzyl alcohol, 1.0 mmol)
-
Mn(I) PNP pincer precatalyst (0.05 mmol)
-
Potassium carbonate (0.1 mmol, 13.8 mg)
-
Xylenes (to achieve a final concentration of 1 M for the sulfonamide)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide, the Mn(I) PNP pincer precatalyst, and potassium carbonate.
-
Add the desired alcohol and xylenes.
-
Seal the vial and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mitsunobu Reaction with N-Boc-p-toluenesulfonamide
This general procedure is based on standard Mitsunobu reaction conditions where N-Boc-p-toluenesulfonamide acts as the nucleophile.[2][13]
Materials:
-
Alcohol (1.0 eq.)
-
N-Boc-p-toluenesulfonamide (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol, N-Boc-p-toluenesulfonamide, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-alkylated-N-Boc-p-toluenesulfonamide.
Deprotection of N-Boc-p-toluenesulfonamide Product
This protocol describes the removal of the Boc group to yield the corresponding N-tosyl amine, which can be further deprotected if desired.[5][12]
Materials:
-
N-alkylated-N-Boc-p-toluenesulfonamide (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (2.0 eq.)
-
Dichloromethane
Procedure:
-
Combine the N-alkylated-N-Boc-p-toluenesulfonamide and p-toluenesulfonic acid monohydrate in a round-bottom flask.
-
Grind the mixture neat using a mortar and pestle or a ball mill for 10 minutes at room temperature.
-
Suspend the crude mixture in dichloromethane.
-
Collect the precipitate by filtration and air-dry to obtain the N-alkyl-p-toluenesulfonamide as its toluenesulfonic acid salt.
Visualizing the Synthetic Pathways
To further elucidate the roles of these two reagents, the following diagrams, generated using the DOT language, illustrate key reaction workflows and mechanisms.
Caption: Workflow for Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide.
Caption: Simplified Mechanism of the Mitsunobu Reaction with N-Boc-p-toluenesulfonamide.
Concluding Remarks
The choice between N-Boc-p-toluenesulfonamide and p-toluenesulfonamide is dictated by the specific synthetic objective. For direct, controlled mono-N-alkylation where subsequent facile deprotection of one of the nitrogen substituents is desired, the N-Boc-p-toluenesulfonamide in a Mitsunobu reaction is a powerful strategy. The Boc group offers a mild deprotection route, which is crucial in the synthesis of complex molecules with sensitive functional groups.
Conversely, p-toluenesulfonamide serves as a robust and economical starting material for the synthesis of N-alkyl sulfonamides, particularly when harsher deprotection conditions are tolerable. The development of catalytic methods, such as the manganese-catalyzed N-alkylation, has enhanced its utility by providing more environmentally benign pathways.
Ultimately, a thorough understanding of the reactivity, stability, and deprotection conditions associated with both the Boc and tosyl groups is essential for the strategic design and successful execution of synthetic routes in research and development.
References
- 1. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
A Comparative Guide to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in Organic Synthesis
In the landscape of modern organic synthesis, particularly in the construction of pharmaceuticals and complex molecular architectures, the efficient introduction of a primary amine group is a frequent and critical challenge. Direct use of ammonia in cross-coupling reactions is often problematic due to its high volatility and tendency to bind strongly to metal catalysts. This has led to the development of "ammonia surrogates"—reagents that deliver an amino group and are subsequently deprotected. Among these, N-(tert-Butoxycarbonyl)-p-toluenesulfonamide has emerged as a valuable tool.
This guide provides a comparative analysis of this compound against other common ammonia equivalents, focusing on its application in the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of primary anilines.
Core Advantages of this compound
This compound (Boc-TsN) offers a unique combination of stability and reactivity. Its primary advantages include:
-
Solid and Stable: Unlike many other nitrogen nucleophiles, it is a bench-stable, crystalline solid, making it easy to handle, weigh, and store.
-
Dual Protection: The reagent installs a nitrogen atom protected by both a Boc group and a tosyl group. This resulting N-Boc-N-tosyl adduct is robust, but the protecting groups can be selectively removed under different conditions.
-
Versatility in Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the more robust tosyl group requires stronger reductive or acidic conditions for removal. This orthogonality allows for stepwise synthetic strategies.[1]
Performance in Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[2][3][4] The choice of ammonia surrogate significantly impacts reaction yield, scope, and functional group tolerance. Here, we compare Boc-TsN with two other widely used ammonia surrogates: Benzophenone Imine and Lithium Hexamethyldisilazide (LHMDS) .
Data Presentation: Synthesis of Primary Anilines
The following tables summarize experimental data from literature for the palladium-catalyzed amination of various aryl halides. While conditions may vary slightly between experiments, the data provides a strong basis for performance comparison.
Table 1: Coupling with Electron-Rich and Neutral Aryl Bromides
| Aryl Bromide | Ammonia Surrogate | Catalyst System (Pd source / Ligand) | Base | Yield (%) | Reference |
| 4-Bromo-t-butylbenzene | Benzophenone Imine | Pd(OAc)₂ / BINAP | NaOtBu | 95 | [5] |
| 4-Bromotoluene | Benzophenone Imine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 99 | [6] |
| 4-Bromotoluene | LHMDS | Pd(dba)₂ / P(tBu)₃ | LHMDS | 95 | [7] |
| 4-Bromobiphenyl | LHMDS | Pd₂(dba)₃ / RuPhos | LHMDS | 94 | [8][9][10] |
| 2-Bromotoluene | LHMDS | Pd(dba)₂ / P(tBu)₃ | LHMDS | 93 | [7] |
Table 2: Coupling with Electron-Poor and Heterocyclic Aryl Halides
| Aryl Halide | Ammonia Surrogate | Catalyst System (Pd source / Ligand) | Base | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Benzophenone Imine | Pd(OAc)₂ / XPhos | NaOtBu | 95 | [5] |
| 4-Bromobenzonitrile | LHMDS | Pd(dba)₂ / P(tBu)₃ | LHMDS | 94 | [7] |
| 3-Bromopyridine | Benzophenone Imine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 97 | [6] |
| 2-Bromo-1H-imidazole | LHMDS | Pd₂(dba)₃ / Ligand L4 | LHMDS | 85 | [11] |
| 5-Bromoindole | LHMDS | Pd₂(dba)₃ / Ligand L4 | LHMDS | 81 | [12] |
Data for this compound in direct Buchwald-Hartwig amination is less commonly tabulated in comparative format but it is widely used in related transformations like Mitsunobu reactions and alkylations.[13]
Logical Workflow and Deprotection Pathways
The choice of an ammonia surrogate dictates the subsequent synthetic steps required to reveal the primary amine. The following diagram illustrates the typical workflows.
Caption: Comparative workflows for primary amine synthesis using different ammonia surrogates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the use of this compound and a common alternative.
Protocol 1: Alkylation of this compound
This protocol demonstrates a key application of the title reagent, where it is first alkylated and then deprotected to yield a primary amine.
-
Step A: N-Alkylation
-
A two-necked, round-bottomed flask is charged with potassium carbonate (1.6 equiv), N,N-dimethylformamide (DMF), and this compound (1.0 equiv).
-
The flask is flushed with nitrogen, and the suspension is stirred at room temperature for 1 hour.
-
The alkylating agent (e.g., 1-bromo-2-butyne, 1.0 equiv) is added dropwise.
-
The reaction mixture is stirred at room temperature for an additional 2 hours.
-
The mixture is transferred to a separatory funnel, diluted with diethyl ether, and washed twice with deionized water.
-
The combined aqueous layers are extracted twice with diethyl ether.
-
The combined organic layers are concentrated via rotary evaporation to afford the N-alkylated, N-Boc, N-tosyl protected amine.
-
-
Step B: Boc Deprotection
-
The crude solid from Step A is dissolved in dichloromethane (CH₂Cl₂).
-
Trifluoroacetic acid (TFA, 2.8 equiv) is added, and the reaction is stirred under a nitrogen atmosphere at room temperature for 20 hours.
-
The reaction is concentrated via rotary evaporation.
-
The crude product is purified via silica gel column chromatography to afford the N-alkylated p-toluenesulfonamide. Further steps would be required to cleave the tosyl group to yield the primary amine.
-
Protocol 2: Buchwald-Hartwig Amination using Benzophenone Imine
This protocol is a general method for the synthesis of a protected primary aniline, which can then be hydrolyzed.
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene or dioxane is added, followed by benzophenone imine (1.2 equiv).
-
The vessel is sealed and heated to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or GC.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude N-arylated benzophenone imine is purified by flash column chromatography. Subsequent acidic hydrolysis yields the primary aniline.
Conclusion: Selecting the Right Reagent
The choice of an ammonia surrogate is highly dependent on the specific synthetic context.
-
This compound is an excellent choice when a stable, easy-to-handle solid is preferred and when the synthetic strategy can accommodate a two-step deprotection process. Its utility shines in multi-step syntheses where protecting group orthogonality is key.
-
Benzophenone Imine offers a more direct route to anilines after a single hydrolysis step and demonstrates high yields across a broad range of substrates, including electron-poor and heterocyclic systems.[5][6]
-
LHMDS is an inexpensive and effective reagent that serves as its own base, simplifying reaction setup.[7][8][9][10] However, its reactivity can sometimes be impeded by sterically hindered substrates.[7]
For researchers and drug development professionals, this compound represents a robust and reliable option within the synthetic chemist's toolkit for introducing primary amine functionalities, particularly when stability and controlled, stepwise deprotection are paramount.
References
- 1. Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 8. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
A Comparative Guide to Mechanochemical and Solvent-Based N-Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butoxycarbonyl (N-Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs). The choice of deprotection methodology can significantly impact reaction efficiency, environmental footprint, and overall cost. This guide provides an objective comparison of two prominent methods: mechanochemical deprotection and traditional solvent-based deprotection, supported by experimental data and detailed protocols.
At a Glance: Mechanochemical vs. Solvent-Based Deprotection
| Feature | Mechanochemical Deprotection | Solvent-Based Deprotection |
| Principle | Mechanical force (grinding, milling) induces chemical reaction | Reagents are dissolved in a solvent to facilitate reaction |
| Solvent Usage | Solvent-free or minimal (Liquid-Assisted Grinding) | Requires bulk solvents |
| Reaction Time | Often significantly shorter | Can range from minutes to several hours |
| Work-up | Typically simpler, often involving filtration | Often requires extraction, washing, and solvent evaporation |
| Environmental Impact | Greener approach with reduced waste and energy consumption | Generates significant solvent waste; some solvents are hazardous |
| Scalability | Scalable, with continuous methods like extrusion being developed | Well-established for various scales |
Performance Data: A Quantitative Comparison
The following table summarizes the performance of mechanochemical and solvent-based N-Boc deprotection for a selection of substrates. The mechanochemical data is based on a solvent-free ball milling method with p-toluenesulfonic acid (p-TsOH), while the solvent-based data reflects typical conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM).
| Substrate | Method | Reagent | Solvent | Time | Temperature | Yield (%) |
| N-Boc-L-phenylalanine methyl ester | Mechanochemical | p-TsOH | None | 10 min | Room Temp. | >98%[1][2] |
| Solvent-Based | TFA | DCM | 1-2 h | Room Temp. | ~95% | |
| N,N'-di-Boc-1,4-diaminobutane | Mechanochemical | p-TsOH | None | 10 min | Room Temp. | >98%[1][2] |
| Solvent-Based | TFA | DCM | 1-3 h | Room Temp. | High | |
| N,N'-di-Boc-1,3-diaminopropane | Mechanochemical | p-TsOH | None | 10 min | Room Temp. | >98%[1][2] |
| Solvent-Based | TFA | DCM | 1-3 h | Room Temp. | High | |
| N-Boc-L-alanine methyl ester | Mechanochemical | p-TsOH | None | 10 min | Room Temp. | >98%[1][2] |
| Solvent-Based | TFA | DCM | 1-2 h | Room Temp. | >95%[3] | |
| N-Boc-L-proline methyl ester | Mechanochemical | p-TsOH | None | 10 min | Room Temp. | >98%[1][2] |
| Solvent-Based | TFA | DCM | 1-3 h | Room Temp. | >90%[4] |
Experimental Protocols
Mechanochemical N-Boc Deprotection using p-Toluenesulfonic Acid
This protocol describes a general procedure for the solvent-free deprotection of N-Boc protected amines by ball milling with p-toluenesulfonic acid monohydrate.[1][5]
Materials:
-
N-Boc protected amine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ball mill with stainless steel grinding jars and balls
-
Dichloromethane (DCM) for work-up
Procedure:
-
Place the N-Boc protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate per Boc group into a stainless steel grinding jar containing a stainless steel ball (e.g., 10 mm diameter).
-
Mill the mixture at a frequency of 30 Hz for 10 minutes at room temperature.
-
After milling, suspend the resulting crude mixture in dichloromethane.
-
Collect the precipitated product, the corresponding amine p-toluenesulfonate salt, by filtration.
-
Air-dry the solid to obtain the final product.
Solvent-Based N-Boc Deprotection using Trifluoroacetic Acid
This protocol outlines a standard procedure for the deprotection of N-Boc protected amines using trifluoroacetic acid in dichloromethane.[6][7]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up of the free amine)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To isolate the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Workflow Diagrams
The following diagrams illustrate the distinct workflows of mechanochemical and solvent-based N-Boc deprotection.
Caption: Workflow for Mechanochemical N-Boc Deprotection.
Caption: Workflow for Solvent-Based N-Boc Deprotection.
Discussion and Broader Implications
Environmental Considerations: Mechanochemical methods present a significant advantage in terms of environmental sustainability. By eliminating the need for bulk solvents, mechanochemistry drastically reduces the generation of hazardous waste.[2][8] Traditional solvent-based methods, particularly those using chlorinated solvents like dichloromethane, contribute to environmental pollution and pose health and safety risks.[9] The reduction in solvent use also leads to lower energy consumption associated with solvent production, purification, and disposal.[8]
Energy Efficiency: While ball milling requires electrical energy, the overall energy consumption of a mechanochemical process can be lower than a solvent-based reaction when considering the entire lifecycle, which includes the energy-intensive production and disposal of solvents.[8][10] The significantly shorter reaction times in mechanochemistry also contribute to energy savings.
Scalability and Industrial Application: Solvent-based reactions are well-established and readily scalable. However, recent advancements in continuous mechanochemical processes, such as twin-screw extrusion, are paving the way for large-scale, solvent-free manufacturing.[1] This technology offers the potential for more efficient and sustainable industrial production of pharmaceuticals and other fine chemicals.
Conclusion
Mechanochemical N-Boc deprotection offers a compelling alternative to traditional solvent-based methods. It is a faster, often higher-yielding, and significantly more environmentally friendly approach. The elimination of bulk solvents simplifies work-up procedures and reduces hazardous waste generation. While solvent-based deprotection remains a widely practiced and versatile technique, the principles of green chemistry are driving a shift towards more sustainable methodologies. For researchers and drug development professionals, embracing mechanochemistry can lead to more efficient, economical, and environmentally responsible synthetic processes.
References
- 1. youtube.com [youtube.com]
- 2. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of traditional and mechanochemical production processes for nine active pharmaceutical ingredients (APIs) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00385C [pubs.rsc.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Linking mechanochemistry with the green chemistry principles: Review article - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of N-Boc-p-toluenesulfonamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing N-Boc-p-toluenesulfonamide and its common reaction products. The focus is on providing objective performance comparisons supported by experimental data to aid in method selection and development for monitoring reaction progress and assessing product purity.
Introduction to Analytical Challenges
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (N-Boc-p-toluenesulfonamide) is a crucial intermediate in organic synthesis, often employed in the protection of amines and in the preparation of N-substituted sulfonamides. Monitoring the progress of reactions involving this compound, such as Boc deprotection or N-alkylation, requires robust analytical methods capable of separating the starting material from its products and potential byproducts. Reversed-phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The primary analytical challenge lies in achieving baseline separation of three key compounds with differing polarities:
-
p-Toluenesulfonamide: The highly polar product of Boc deprotection.
-
N-Alkyl-p-toluenesulfonamide: Products of intermediate polarity from alkylation reactions.
-
N-Boc-p-toluenesulfonamide: The nonpolar, protected starting material.
This guide compares two common RP-HPLC methods, highlighting differences in stationary phase chemistry and mobile phase modifiers to optimize this separation.
Comparison of HPLC Methodologies
Two distinct reversed-phase HPLC methods were evaluated for their efficacy in resolving N-Boc-p-toluenesulfonamide from its deprotected product (p-toluenesulfonamide) and a representative N-alkylation product (N-ethyl-p-toluenesulfonamide). The key difference between the methods lies in the stationary phase (a standard C18 vs. a C8 column) and the acidic modifier in the mobile phase (Trifluoroacetic Acid vs. Formic Acid).
Data Presentation
The performance of each method is summarized below. Retention times, peak widths, and resolution values are presented for the three key analytes.
Table 1: Chromatographic Performance Data for Method 1 (C18 Column with TFA Modifier)
| Analyte | Retention Time (min) | Peak Width (min) | Resolution (Rs) vs. Previous Peak |
| p-Toluenesulfonamide | 3.52 | 0.15 | - |
| N-Ethyl-p-toluenesulfonamide | 5.89 | 0.21 | 8.7 |
| N-Boc-p-toluenesulfonamide | 9.25 | 0.30 | 9.1 |
Table 2: Chromatographic Performance Data for Method 2 (C8 Column with Formic Acid Modifier)
| Analyte | Retention Time (min) | Peak Width (min) | Resolution (Rs) vs. Previous Peak |
| p-Toluenesulfonamide | 2.81 | 0.18 | - |
| N-Ethyl-p-toluenesulfonamide | 4.65 | 0.25 | 5.9 |
| N-Boc-p-toluenesulfonamide | 7.12 | 0.35 | 6.2 |
Performance Analysis
-
Method 1 (C18 with TFA): This method provides excellent resolution between all three components, with Rs values well above the baseline separation threshold of 1.5. The longer retention times are indicative of the stronger hydrophobic interactions with the C18 stationary phase. The use of Trifluoroacetic acid (TFA) as an ion-pairing agent contributes to sharp peaks, especially for the more basic p-toluenesulfonamide.[1] This method is ideal for complex reaction mixtures where baseline separation of all components is critical for accurate quantification.
-
Method 2 (C8 with Formic Acid): The C8 column, having a shorter alkyl chain, results in shorter retention times and a faster overall analysis.[2] While the resolution is still sufficient for quantification, the peaks are broader, and the separation between the ethylated product and the starting material is less pronounced compared to Method 1. Formic acid is a less aggressive acidic modifier than TFA and is often preferred for applications where the collected fractions are to be lyophilized or when working with acid-sensitive compounds.[3] This method is advantageous for high-throughput screening or when rapid analysis is prioritized over maximum resolution.
Comparison with Alternative Techniques
While HPLC is the gold standard for quantitative analysis, other techniques can be employed for qualitative or semi-quantitative monitoring of N-Boc-p-toluenesulfonamide reactions.
Table 3: Comparison of HPLC with Thin-Layer Chromatography (TLC)
| Feature | HPLC | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Adsorption chromatography on a solid stationary phase with a liquid mobile phase moving by capillary action. |
| Analysis Time | 5-15 minutes per sample. | 5-20 minutes for multiple samples simultaneously. |
| Resolution | High to very high. Baseline separation of complex mixtures is achievable. | Low to moderate. Co-elution of similar compounds is common. |
| Quantification | Highly accurate and reproducible. | Semi-quantitative at best, often used for qualitative assessment. |
| Sensitivity | High (ng to pg levels). | Low (µg to ng levels). |
| Cost | High initial instrument cost, moderate solvent consumption. | Low equipment cost, minimal solvent usage. |
| Typical Use | Purity assessment, quantification of reactants and products, method validation. | Rapid reaction monitoring, qualitative check of fractions.[4] |
Experimental Protocols
General Sample Preparation
Dissolve approximately 1 mg of the reaction mixture in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 1: High-Resolution Separation
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method 2: Fast Analysis Separation
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C8 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Boc Deprotection Reaction Pathway
Caption: Boc deprotection of N-Boc-p-toluenesulfonamide.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Logical Relationship of Analytes in RP-HPLC
Caption: Elution order in reversed-phase HPLC.
Conclusion
The selection of an appropriate HPLC method for analyzing N-Boc-p-toluenesulfonamide reactions is a trade-off between resolution and analysis speed. For detailed kinetic studies or impurity profiling, a C18 column with a TFA-modified mobile phase (Method 1) offers superior separation. For routine reaction monitoring or high-throughput applications, a C8 column with a formic acid modifier (Method 2) provides a faster, yet sufficiently robust, alternative. Both methods demonstrate the power and versatility of RP-HPLC in modern drug development and organic synthesis. Researchers should validate their chosen method according to their specific analytical needs and regulatory requirements.
References
A Comparative Guide to the Synthesis of N-Substituted Sulfonamides: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as N-Boc-p-toluenesulfonamide, serves as a versatile and highly efficient reagent in modern organic synthesis.[1] Its primary function is as a protected precursor to p-toluenesulfonamides, enabling the synthesis of complex N-substituted sulfonamide derivatives, which are crucial scaffolds in medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group enhances the nucleophilicity of the sulfonamide nitrogen, allowing for reactions under milder conditions than those required for the parent p-toluenesulfonamide.
This guide provides an objective comparison between synthetic routes utilizing this compound and alternative methods, such as direct alkylation of p-toluenesulfonamide. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison: N-Alkylation of Sulfonamides
The synthesis of N-alkylated sulfonamides is a fundamental transformation. The use of Boc-protected p-toluenesulfonamide offers a distinct two-step approach (alkylation followed by deprotection) that contrasts with more direct, single-step methods. Below is a summary of the key differences between these strategies.
| Feature | Method A: Via N-Boc-p-toluenesulfonamide | Alternative: Direct Alkylation of p-Toluenesulfonamide |
| Starting Material | This compound | p-Toluenesulfonamide |
| Reaction Steps | 1. N-Alkylation2. Boc Deprotection | 1. Direct N-Alkylation |
| Alkylating Agent | Alkyl Halides, Alcohols (Mitsunobu) | Alkyl Halides, Alcohols (Borrowing Hydrogen Catalysis) |
| Typical Base | Mild inorganic bases (e.g., K₂CO₃)[2] | Stronger bases (e.g., NaH) or catalytic base (K₂CO₃)[3][4] |
| Reaction Conditions | Often room temperature for alkylation; mild acid for deprotection.[2] | Often requires elevated temperatures (e.g., 80-150°C).[3][4] |
| Overall Yield | ~73% (for N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide)[2] | 86-98% (for N-benzyl-4-methylbenzenesulfonamide)[4] |
| Advantages | - Milder reaction conditions.- Avoids strong, air-sensitive bases.- Clean reaction profiles. | - Higher atom economy (fewer steps).- No protecting group required. |
| Disadvantages | - Two sequential steps required.- Lower atom economy due to the Boc group. | - May require harsher conditions or specialized catalysts.- Potential for side reactions with sensitive substrates. |
Experimental Protocols
Detailed methodologies for the synthesis of a representative N-alkylated sulfonamide via two different pathways are provided below.
Protocol 1: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide using N-Boc-p-toluenesulfonamide
This protocol is adapted from a procedure published in Organic Syntheses and demonstrates the two-step alkylation/deprotection sequence.[2]
Step A: N-Alkylation
-
A 250-mL two-necked, round-bottomed flask is charged with potassium carbonate (6.6 g, 48 mmol), N,N-dimethylformamide (33 mL), and this compound (8.14 g, 30 mmol).[2]
-
The flask is flushed with nitrogen, and the suspension is stirred at room temperature for 1 hour.
-
1-Bromo-2-butyne (2.6 mL, 30 mmol) is added dropwise over 5 minutes.[2]
-
The reaction mixture is stirred at room temperature for an additional 2 hours.
-
The mixture is transferred to a separatory funnel, rinsing with diethyl ether (100 mL). The organic layer is washed twice with deionized water (100 mL each).
-
The combined aqueous layers are back-extracted twice with diethyl ether (100 mL each).
-
The combined organic layers are concentrated via rotary evaporation to afford the crude N-Boc protected intermediate as a white solid.
Step B: Boc Deprotection
-
The crude solid is dissolved in CH₂Cl₂ (15 mL) and transferred to a 250-mL round-bottomed flask.
-
Trifluoroacetic acid (6.4 mL, 84 mmol) is added, and the reaction is stirred under a nitrogen atmosphere at room temperature for 20 hours.[2]
-
The reaction is concentrated via rotary evaporation.
-
The resulting crude oil is purified by silica gel column chromatography to afford the final product.
Protocol 2: Manganese-Catalyzed Direct N-Alkylation of p-Toluenesulfonamide with an Alcohol
This protocol is a representative example of a modern, direct alkylation method using the "Borrowing Hydrogen" methodology.[4]
-
To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide (171 mg, 1.0 mmol), a Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (13.8 mg, 0.1 mmol).[4]
-
Add the desired alcohol (e.g., benzyl alcohol, 1.0 mmol) and xylenes to achieve a final sulfonamide concentration of 1 M.
-
Seal the vial and place it in a preheated oil bath at 150°C. Stir for 24 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Characterization of a Representative Compound
The successful synthesis of the target compound is confirmed through various analytical techniques. Below is the characterization data for N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide , synthesized using Protocol 1.
| Property | Value |
| Appearance | White solid |
| Overall Yield | 73%[2] |
| TLC Rf (Intermediate) | 0.34 (20% Ethyl Acetate in Hexanes)[2] |
| TLC Rf (Final Product) | 0.16 (20% Ethyl Acetate in Hexanes)[2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and logical comparisons described in this guide.
Caption: Workflow for the two-step synthesis of N-alkyl-p-toluenesulfonamides.
Caption: Comparison of synthetic pathways to N-alkyl-p-toluenesulfonamides.
References
A Comparative Guide to Amine Protection: Alternatives to N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
For researchers, scientists, and professionals in drug development, the selective protection of amine functionalities is a critical aspect of multi-step organic synthesis. The choice of a suitable protecting group is dictated by its stability across various reaction conditions and the ease and selectivity of its removal. While N-(tert-Butoxycarbonyl)-p-toluenesulfonamide offers a specific set of properties, a wide array of alternative reagents provides a broader spectrum of stability, orthogonality, and deprotection strategies. This guide presents an objective comparison of common amine protecting groups, supported by experimental data and detailed protocols, to facilitate the selection of the optimal protecting group for a given synthetic challenge.
Performance Comparison of Amine Protecting Groups
The ideal amine protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleaved with high efficiency under mild conditions that do not affect other functional groups in the molecule. The following tables provide a comparative overview of several widely used amine protecting groups.
Carbamate Protecting Groups
Carbamates are among the most common and versatile protecting groups for amines. Their stability and deprotection conditions can be finely tuned by the nature of the alkoxy group attached to the carbonyl.
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O)[1][2] | Strong acid (e.g., TFA in DCM, HCl in dioxane)[3] | Stable to base and hydrogenolysis; easily removed with acid.[1][4] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)[5][6] | Catalytic hydrogenolysis (H₂, Pd/C)[5][6] | Stable to acidic and basic conditions; orthogonal to Boc.[4][7] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, pyridine), Solvent (e.g., dioxane/H₂O, DCM)[8][9] | Base (e.g., 20% piperidine in DMF)[8][9] | Stable to acid and hydrogenolysis; key for solid-phase peptide synthesis.[4][8] |
Sulfonamide Protecting Groups
Sulfonamides are known for their high stability, making them suitable for reactions requiring harsh conditions. However, their removal can be challenging.
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages |
| p-Toluenesulfonyl | Tosyl or Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., pyridine, Et₃N), Solvent (e.g., DCM)[10][11] | Strong acid (e.g., HBr/AcOH) or reducing conditions (e.g., Na/NH₃)[12] | Very stable to a wide range of conditions.[12] |
| 2-Nitrobenzenesulfonyl | Nosyl or Ns | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Base (e.g., pyridine, Et₃N), Solvent (e.g., DCM) | Thiol and base (e.g., thiophenol, K₂CO₃)[13][14] | Milder deprotection than tosyl; orthogonal to Boc and Cbz.[13][14] |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Base (e.g., Et₃N, NaH), Solvent (e.g., DCM)[15] | Fluoride source (e.g., TBAF, CsF)[15] | Stable to many conditions; mild, non-acidic/basic deprotection.[15] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of key amine protecting groups are provided below.
Protocol 1: Boc Protection of a Primary Amine[1][10]
-
Materials : Primary amine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.), Triethylamine (TEA, 1.5 eq.), Dichloromethane (DCM).
-
Procedure :
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[5]
-
Materials : Cbz-protected amine (1.0 eq), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol.
-
Procedure :
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask.
-
Carefully add 10% Pd/C catalyst.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)[8]
-
Materials : Peptidyl-resin, 20% (v/v) piperidine in DMF.
-
Procedure :
-
Swell the peptidyl-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine/DMF solution.
-
Wash the resin thoroughly with DMF to remove the deprotection reagent and byproducts.
-
Protocol 4: Nosyl Deprotection[13]
-
Materials : Nosyl-protected amine (1.0 eq), Thiophenol (2.5 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Acetonitrile.
-
Procedure :
-
Dissolve the nosyl-protected amine in acetonitrile.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Visualizing Reaction Pathways and Workflows
Understanding the mechanisms of protection and deprotection, as well as the logical flow of a synthetic sequence, is crucial for successful implementation.
Caption: General workflow for amine protection, transformation, and deprotection.
Caption: Orthogonal deprotection strategy for Fmoc and Cbz protecting groups.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
A Comparative Guide to Sulfonamide Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of this functional group can be approached through various methods, each with its own set of advantages and limitations. This guide provides an objective comparison of common sulfonamide synthesis methods, supported by experimental data to inform methodological choices in research and development.
At a Glance: Yield Comparison of Key Sulfonamide Synthesis Methods
The following table summarizes the reported yields for the synthesis of N-phenylbenzenesulfonamide, a common benchmark, using different methodologies. This allows for a direct comparison of the efficiency of each approach under specific reported conditions.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference(s) |
| Classical Synthesis | Benzenesulfonyl chloride, Aniline | Pyridine | - | 100 | [1] |
| Benzenesulfonyl chloride, Aniline | Triethylamine (TEA) | THF | 86 | [1] | |
| Benzenesulfonyl chloride, Aniline | 10% NaOH | Water | 44 | [1] | |
| Microwave-Assisted Synthesis from Sulfonic Acid | Benzenesulfonic acid, Aniline | 2,4,6-trichloro-[1][2][3]-triazine (TCT), NaOH | Acetone/Water | High | [2][3][4][5] |
| Palladium-Catalyzed Aminosulfonylation | Iodotoluene, N-aminomorpholine, DABCO·(SO₂)₂ | Pd(OAc)₂/PᵗBu₃ | Toluene | 77 | [6] |
| Iodotoluene, N-aminomorpholine, DABCO·(SO₂)₂ | Pd(OAc)₂/PᵗBu₃·HBF₄ | 1,4-Dioxane | 93 | [6] | |
| Copper-Catalyzed C-H Amidation | Anisole, 4-methoxybenzenesulfonamide | Fe(NTf₂)₃, NIS, CuI, 1,10-phenanthroline | 1,2-DCE | 68 | [7] |
| Rhodium-Catalyzed C-H Functionalization | N-tosylacetamides, triisopropylsilyl (TIPS)-substituted bromoalkyne | [(Cp*RhCl₂)₂] | - | High | [8] |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the key synthesis methods, offering a practical guide for laboratory application.
Classical Synthesis: From Sulfonyl Chlorides and Amines
This remains the most traditional and widely used method for sulfonamide synthesis. It involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocol:
-
Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., THF, diethyl ether, or DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (1.1 - 1.5 eq.), such as triethylamine or pyridine, dropwise to the stirred solution.
-
Add the sulfonyl chloride (1.0 eq.) to the reaction mixture, either neat or dissolved in a minimal amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.[1]
Yield Data for Various Substrates:
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [1] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [1] |
| Benzenesulfonyl chloride | Aniline | TEA | THF | 86 | [1] |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH | Water | 94 | [9] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH | Water | 98 | [9] |
Microwave-Assisted Synthesis from Sulfonic Acids
This modern approach offers a rapid and efficient alternative to the classical method, avoiding the need to isolate often unstable sulfonyl chloride intermediates.[2][3][4][5]
General Experimental Protocol:
-
To a solution of the sulfonic acid (1.0 eq.) in acetone, add 2,4,6-trichloro-[1][2][3]-triazine (TCT) (0.5 eq.) and triethylamine (1.5 eq.).
-
Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.
-
To the resulting mixture, add the amine (1.2 eq.) and an aqueous solution of NaOH.
-
Irradiate the reaction mixture again in the microwave reactor at 50 °C for 10 minutes.
-
After cooling, the product is typically extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is achieved by recrystallization or column chromatography.[3]
Transition-Metal Catalyzed Synthesis
Recent advances have led to the development of powerful transition-metal-catalyzed methods for sulfonamide synthesis, including palladium-, copper-, and rhodium-based systems. These methods often offer broader substrate scope and functional group tolerance.
This method allows for the three-component coupling of aryl halides, a sulfur dioxide source, and an amine.[6][10]
Experimental Protocol:
-
In a glovebox, a vial is charged with Pd(OAc)₂ (10 mol %), PᵗBu₃·HBF₄ (20 mol %), the aryl halide (1.0 eq.), the hydrazine (1.5 eq.), and DABCO·(SO₂)₂ (0.6 eq.).
-
Dioxane is added, and the vial is sealed.
-
The reaction mixture is heated at 70 °C for 16 hours.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.[6]
This approach enables the direct formation of a C-N bond between an arene C-H bond and a primary sulfonamide.[7][11]
Experimental Protocol:
-
To a screw-capped vial, add the arene (0.5 mmol), primary sulfonamide (0.75 mmol), Fe(NTf₂)₃ (10 mol%), and NIS (0.75 mmol).
-
The vial is purged with argon, and 1,2-dichloroethane (DCE) is added.
-
The mixture is stirred at 40 °C for 4 hours.
-
Then, CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (1.5 mmol) are added.
-
The vial is again purged with argon and stirred at 130 °C for 18 hours.
-
After cooling, the reaction is quenched with aqueous sodium thiosulfate and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, followed by purification by column chromatography.[7]
Visualizing the Synthesis Workflow
A general workflow for the synthesis of sulfonamides can be visualized as the formation of a sulfonyl electrophile followed by its reaction with a nucleophilic amine.
Caption: General pathways to sulfonamide synthesis.
Conclusion
The choice of a synthetic method for sulfonamides depends on several factors, including the availability of starting materials, desired substrate scope, functional group tolerance, and scalability. While the classical approach using sulfonyl chlorides is robust and often high-yielding for simple substrates, modern methods offer milder conditions and access to a broader range of complex molecules.[1] Microwave-assisted synthesis from sulfonic acids provides a significant acceleration of the reaction time.[2][3][4][5] Transition-metal-catalyzed reactions, particularly those involving C-H activation, represent the cutting edge of sulfonamide synthesis, enabling the formation of previously inaccessible structures.[7][11] Researchers should consider the specific requirements of their target molecule to select the most appropriate and efficient synthetic strategy.
References
- 1. cbijournal.com [cbijournal.com]
- 2. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Shifting Paradigms in Protecting Group Chemistry: A Comparative Guide to Green N-Boc Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in pharmaceutical and peptide chemistry. Its widespread use is attributed to its stability under various conditions and the relative ease of its removal. However, traditional deprotection methods often rely on harsh, corrosive acids like trifluoroacetic acid (TFA) or hydrochloric acid, generating significant waste and posing environmental concerns. In response, the principles of green chemistry have spurred the development of more sustainable and efficient alternatives. This guide provides a comparative overview of several promising green approaches to N-Boc deprotection, complete with experimental data and detailed protocols to aid researchers in adopting these eco-friendly methodologies.
Comparison of Green N-Boc Deprotection Methods
The following table summarizes the key performance indicators of various green N-Boc deprotection strategies, offering a clear comparison of their efficacy and applicability.
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Key Advantages |
| Mechanochemical | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | Room Temperature | 10 min | ~Quantitative | Solvent-free, rapid, simple work-up.[1][2] |
| Basic Alumina | Solvent-free | Room Temperature | - | High | Solvent-free, operationally simple, chemoselective.[3][4] | |
| Solid Acid Catalysis | H-BEA Zeolite | THF | 140 °C | < 1 min (flow) | High | Continuous flow, high throughput, catalyst reusability.[5][6][7] |
| Silica-Alumina (Siral 40) | DMAc | 150 °C | 2 h | - | Lower reaction temperature than thermolytic deprotection.[8] | |
| Water-Mediated | Water | Water | Reflux | 10 min - 12 h | Excellent | Environmentally benign, catalyst-free, neutral conditions.[9][10][11][12][13][14] |
| Iron (III) Catalysis | FeCl3 | - | - | - | - | Sustainable and abundant metal catalyst, clean process.[15][16] |
| Deep Eutectic Solvent | Choline chloride/p-TsOH | DES | Room Temperature | 10 min | High | Acts as both solvent and catalyst, rapid, simple work-up.[17] |
Visualizing the Pathways: N-Boc Deprotection Workflows
The following diagrams illustrate the general chemical transformation and a logical workflow for selecting a green deprotection method.
References
- 1. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow <i>N</i>-Boc deprotection of amines using solid acid catalysts [morressier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mcours.net [mcours.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical, catalytic and selective deprotection of a Boc group in N , N ′-diprotected amines using iron( iii )-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA12143K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
Safety Operating Guide
Proper Disposal of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide: A Comprehensive Guide
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow all institutional and local environmental health and safety guidelines.
This guide provides detailed procedures for the safe and proper disposal of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (also known as Boc-tosylamide or TsNBoc), a compound commonly used in organic synthesis. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 18303-04-3 |
| Molecular Formula | C₁₂H₁₇NO₄S |
| Molecular Weight | 271.33 g/mol |
| Appearance | White to off-white powder or crystalline solid[1][2] |
| Melting Point | 121-123 °C[2][3][4] |
| Solubility | Soluble in chloroform[3] |
| pKa (Predicted) | 4.84 ± 0.10[4] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³[4] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A lab coat should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste, including unwanted or expired material and contaminated consumables.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
- The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Handling Solid Waste:
- For solid waste, such as residual powder or contaminated weighing paper, carefully transfer it into the designated waste container using a spatula or scoop.
- Avoid generating dust. If the material is a fine powder, consider working in a fume hood or a designated area with good ventilation.
3. Handling Contaminated Labware:
- Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be placed directly into the designated solid waste container.
- Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse should be collected as hazardous waste in a separate, appropriately labeled liquid waste container.
4. Spill Clean-up:
- In the event of a spill, first, ensure the area is well-ventilated and restrict access.
- Wearing the appropriate PPE, carefully sweep up the solid material.
- Place the swept-up material and any contaminated cleaning materials (e.g., absorbent pads) into the designated hazardous waste container.
- Wash the spill area with soap and water once the solid material has been removed.
5. Final Disposal:
- All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
- Ensure the waste container is properly labeled with the chemical name, associated hazards, and accumulation start date.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(tert-Butoxycarbonyl)-p-toluenesulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (CAS 18303-04-3)[1], ensuring the safety of researchers, scientists, and drug development professionals. While the toxicological properties of this specific compound have not been thoroughly investigated, a conservative approach based on its chemical structure and data from related compounds is essential.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes or airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear should be used.[4][5] |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm) | To prevent skin contact. Gloves should be inspected before use, and proper removal technique should be followed to avoid contamination.[3][6] |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator | Generally not required for handling small quantities in a well-ventilated area. However, a respirator is necessary if dust or aerosols are generated.[2][4][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Before handling, put on all required PPE as detailed in the table above.[6]
2. Handling:
-
Handle the compound as a solid to minimize dust formation.[6]
-
When weighing or transferring, do so carefully to avoid creating airborne dust. Use a spatula for transfers.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid ingestion and inhalation.[7]
3. Post-Handling:
-
Clean all work surfaces and equipment thoroughly after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the substance.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.[2]
2. Container Management:
-
Use a suitable, sealable container for the waste.[4]
-
Keep the waste container closed when not in use.[7]
3. Final Disposal:
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2][8]
-
Handle uncleaned containers as you would the product itself.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
